Vegfr-2-IN-17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14ClN3O2 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-21-24-18-9-5-4-8-17(18)20(25-21)27-16-12-10-15(11-13-16)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
InChI Key |
KWWIDEGCVCWHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Inhibition of the VEGFR-2 Signaling Pathway by Vegfr-2-IN-17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vegfr-2-IN-17, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the inhibitor's mechanism of action, its impact on the VEGFR-2 signaling pathway, and quantitative data on its biological activity. Furthermore, it supplies detailed experimental protocols for the evaluation of this and similar compounds, alongside visual representations of key pathways and workflows to facilitate understanding and replication.
Introduction to VEGFR-2 Signaling and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2][3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are pivotal for endothelial cell proliferation, survival, migration, and permeability.[1][2][4] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1][5] Consequently, inhibiting VEGFR-2 has become a key strategy in the development of anti-cancer therapeutics.[6]
This compound (also referred to as Compound 15a in associated literature) has been identified as a potent inhibitor of VEGFR-2, demonstrating significant anti-proliferative effects in various cancer cell lines.[2][7] This guide delves into the specifics of its action and the methodologies used to characterize it.
This compound: Mechanism of Action and Biological Activity
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. Its chemical structure is C₂₁H₁₄ClN₃O₂.[7]
Quantitative Data
The biological activity of this compound has been quantified through in vitro enzymatic and cell-based assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 67.25 nM | In Vitro VEGFR-2 Kinase Assay | [6] |
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | 34.59 ± 2.82 | MTT Assay | [7] |
| PC3 | Prostate Cancer | 30.28 ± 2.56 | MTT Assay | [7] |
| MCF-7 | Breast Cancer | 47.10 ± 3.59 | MTT Assay | [7] |
| WI-38 | Normal Human Lung Fibroblasts | 250.33 ± 2.51 | MTT Assay | [7] |
Signaling Pathway and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and the workflows for inhibitor characterization.
VEGFR-2 Signaling Pathway
Experimental Workflow: Kinase Inhibitor Screening
Experimental Workflow: Cellular Activity Evaluation
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and established laboratory practices.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (catalytic domain)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound or other test compounds, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
To the wells of a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme (final concentration ~1-5 ng/µL) in kinase assay buffer to each well.
-
Incubate the plate for 10-20 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer. The final concentration of ATP should be at or near its Km for VEGFR-2 (typically 10-50 µM).
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced (correlating with kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC3, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Sterile, clear 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control (medium with DMSO).
-
Incubate the plate for an additional 48 to 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound is a potent inhibitor of the VEGFR-2 kinase, demonstrating significant anti-proliferative activity against various cancer cell lines. This guide provides the foundational technical information, including quantitative data and detailed experimental protocols, necessary for researchers to further investigate its therapeutic potential and to screen for novel VEGFR-2 inhibitors. The provided diagrams offer a clear visual framework for understanding the complex signaling and experimental processes involved in this critical area of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-17: A Technical Guide to its Structural and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-17 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] By targeting the ATP-binding site of the VEGFR-2 kinase, this small molecule effectively disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, processes crucial for tumor growth and metastasis. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, alongside its biological activities and the experimental protocols used for its characterization.
Structural and Chemical Properties
This compound, systematically named N-(4-((2-chloro-[2][3][4]triazolo[1,5-a]pyrimidin-7-yl)oxy)phenyl)benzamide, is a synthetic compound belonging to the triazolopyrimidine class of molecules. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-((2-chloro-[2][3][4]triazolo[1,5-a]pyrimidin-7-yl)oxy)phenyl)benzamide | |
| Molecular Formula | C21H14ClN3O2 | [1] |
| Molecular Weight | 375.81 g/mol | [1] |
| CAS Number | 3033041-34-5 | [1] |
| SMILES | O=C(NC1=CC=C(OC2=C3C=CC=CC3=NC(Cl)=N2)C=C1)C4=CC=CC=C4 | [1] |
| Physical State | Solid | |
| Melting Point | Not reported in the literature | |
| Solubility | Not reported in the literature |
Biological Activity
This compound is a highly potent inhibitor of VEGFR-2 kinase activity. Its biological effects have been characterized through various in vitro assays, demonstrating its potential as an anti-cancer agent.
| Assay | Cell Line | IC50 Value | Reference |
| VEGFR-2 Inhibition | - | 67.25 nM | [1] |
| Antiproliferative Activity | HepG2 (Hepatocellular Carcinoma) | 34.59 ± 2.82 µM | |
| PC3 (Prostate Cancer) | 30.28 ± 2.56 µM | ||
| MCF-7 (Breast Cancer) | 47.10 ± 3.59 µM | ||
| WI-38 (Normal Fibroblasts) | 250.33 ± 2.51 µM |
The data indicates that while this compound is a potent enzymatic inhibitor of VEGFR-2, its antiproliferative effects on cancer cell lines occur at micromolar concentrations. Notably, the significantly higher IC50 value against the normal cell line WI-38 suggests a degree of selectivity for cancer cells.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby preventing the activation of downstream signaling pathways. While the precise signaling cascade modulated by this compound to induce apoptosis has not been fully elucidated for this specific compound, it is known that inhibition of VEGFR-2 can lead to apoptosis through the modulation of key regulatory proteins. A related compound from the same study was shown to increase the levels of the pro-apoptotic proteins Caspase-3, BAX, and p53.[1]
The following diagram illustrates a likely signaling pathway through which this compound may induce apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
VEGFR-2 Inhibition Assay (ELISA-based)
This protocol describes a competitive ELISA to determine the in vitro inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 protein
-
Recombinant human VEGF protein
-
High-binding 96-well microplate
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Blocking buffer (e.g., Assay buffer with 5% non-fat dry milk)
-
Anti-VEGFR-2 antibody (detection antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
This compound (or other test compounds)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well microplate with recombinant human VEGF (100 µL/well at 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate recombinant human VEGFR-2 (50 µL/well at a pre-determined optimal concentration) with an equal volume of the serially diluted this compound for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated enzyme-inhibitor mixture to the VEGF-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of anti-VEGFR-2 antibody diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of HRP-conjugated secondary antibody diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Cancer cell lines (e.g., HepG2, PC3, MCF-7)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell culture medium (to include any floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent and specific inhibitor of VEGFR-2 with demonstrated antiproliferative and pro-apoptotic activities in cancer cell lines. Its well-defined chemical structure and biological activity make it a valuable tool for research into anti-angiogenic therapies. The provided experimental protocols offer a foundation for the further investigation and characterization of this and similar compounds in the field of drug discovery. Further studies are warranted to fully elucidate its physical properties and the precise molecular mechanisms underlying its induction of apoptosis.
References
- 1. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-17 target specificity and selectivity
An In-depth Technical Guide to the Target Specificity and Selectivity of Sorafenib, a VEGFR-2 Inhibitor
Disclaimer: Initial searches for the compound "Vegfr-2-IN-17" did not yield any specific public data. It is possible that this is a proprietary, pre-clinical, or alternatively named compound. To fulfill the core requirements of this request for an in-depth technical guide on a VEGFR-2 inhibitor, this document will focus on Sorafenib , a well-characterized, clinically approved multi-kinase inhibitor with significant activity against VEGFR-2. The data, protocols, and pathways described herein are based on publicly available research for Sorafenib and serve as a representative example for this class of inhibitors.
Executive Summary
Sorafenib is a potent multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis. Its primary mechanism of action involves the inhibition of Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By targeting VEGFR-2, Sorafenib effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.[2][3] This guide provides a comprehensive overview of Sorafenib's target specificity and selectivity, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental workflows.
Target Specificity and Selectivity
Sorafenib exhibits a distinct profile of kinase inhibition, targeting multiple kinases with varying potencies. Its anti-angiogenic effects are largely attributed to the inhibition of VEGFR-2 and VEGFR-3, while its anti-proliferative effects on tumor cells are linked to the inhibition of the Raf/MEK/ERK pathway.
Biochemical Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sorafenib against a panel of kinases in cell-free biochemical assays. These values indicate the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Target Kinase | IC50 (nM) | Kinase Family | Primary Pathway |
| VEGFR-2 (KDR) | 90 | Receptor Tyrosine Kinase | Angiogenesis |
| VEGFR-3 (Flt-4) | 20 | Receptor Tyrosine Kinase | Angiogenesis, Lymphangiogenesis |
| Raf-1 (c-Raf) | 6 | Serine/Threonine Kinase | MAPK/ERK Signaling |
| B-Raf | 22 | Serine/Threonine Kinase | MAPK/ERK Signaling |
| B-Raf (V600E) | 38 | Serine/Threonine Kinase | MAPK/ERK Signaling |
| PDGFR-β | 57 | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| Flt-3 | 59 | Receptor Tyrosine Kinase | Hematopoiesis, Oncogenesis |
| c-KIT | 68 | Receptor Tyrosine Kinase | Oncogenesis, Cell Survival |
| VEGFR-1 | 26 | Receptor Tyrosine Kinase | Angiogenesis |
| RET | 43 | Receptor Tyrosine Kinase | Oncogenesis |
| FGFR-1 | 580 | Receptor Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| Data compiled from multiple sources.[4] |
Cellular Activity
In cellular assays, Sorafenib inhibits the autophosphorylation of VEGFR-2 in endothelial cells and various tumor cell lines, confirming its activity in a biological context.[1][4] It also demonstrates potent anti-proliferative effects in a range of cancer cell lines, with IC50 values typically in the low micromolar range.[5][6] For example, in hepatocellular carcinoma (HCC) cell lines like HepG2 and Huh7, the mean IC50 values for proliferation inhibition are reported to be approximately 7.10 µM and 11.03 µM, respectively.[5]
Key Experimental Protocols
The characterization of a kinase inhibitor like Sorafenib involves a series of biochemical and cell-based assays to determine its potency, selectivity, and functional effects.
In Vitro Kinase Assay (VEGFR-2)
This protocol describes a typical time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibitory activity of a compound against the VEGFR-2 kinase domain.
Objective: To determine the IC50 value of Sorafenib for VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain (cytoplasmic)
-
ATP (Adenosine triphosphate)
-
Poly GT-biotin substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PY20)
-
Allophycocyanin (APC)-streptavidin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 0.015% Brij-35, 0.1 mg/mL BSA, 0.1% β-mercaptoethanol
-
Sorafenib, dissolved in DMSO
-
96-well opaque microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Sorafenib in 50% DMSO/water. A typical concentration range would be from 10 µM to ~0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Sorafenib solution or DMSO vehicle control (final DMSO concentration should be ≤1%).
-
Substrate solution (Poly GT-biotin).
-
ATP solution (concentration is typically at or near the Km for the enzyme).
-
-
Initiate Reaction: Add the VEGFR-2 enzyme to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 32°C) for a specified time (e.g., 25-60 minutes).
-
Stop Reaction & Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled anti-p-Tyr antibody and APC-streptavidin).
-
Incubation for Detection: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated, biotinylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 615 nm (Europium).
-
Data Analysis: Calculate the TR-FRET signal ratio (665 nm / 615 nm). Plot the ratio against the logarithm of Sorafenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Cellular Proliferation Assay (SRB Assay)
This protocol outlines the Sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity and cell proliferation inhibition.
Objective: To determine the IC50 value of Sorafenib on the proliferation of a cancer cell line (e.g., HepG2).
Materials:
-
HepG2 human hepatocellular carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sorafenib, dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of Sorafenib (e.g., 1 µM to 50 µM) and a DMSO vehicle control. Incubate for the desired period (e.g., 48-72 hours).[7]
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage inhibition against the logarithm of Sorafenib concentration and fit the data to determine the IC50 value.
Visualizations: Pathways and Workflows
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation triggers multiple downstream signaling cascades critical for angiogenesis.[2][3][8]
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Kinase Inhibitor Characterization Workflow
The evaluation of a kinase inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo models.
Caption: General experimental workflow for kinase inhibitor evaluation.
Sorafenib Target Selectivity Profile
Sorafenib is a multi-kinase inhibitor, demonstrating potent activity against several key targets in both angiogenesis and cell proliferation pathways.
Caption: Target selectivity profile of Sorafenib with IC50 values.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-17: A Technical Overview of its Pharmacodynamics and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-17, also identified as Compound 15a, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the signaling cascade responsible for the proliferation and migration of endothelial cells, processes crucial for tumor growth and metastasis. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound, details the experimental protocols for its in vitro evaluation, and contextualizes its mechanism of action within the broader VEGFR-2 signaling pathway. To date, no pharmacokinetic data for this compound has been made publicly available.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the direct inhibition of VEGFR-2 kinase activity. This has been quantified through in vitro assays, demonstrating its potency against the isolated enzyme and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 15a)
| Target/Cell Line | IC50 (nM) |
| VEGFR-2 Kinase | 67.25[1] |
| HepG2 (Hepatocellular Carcinoma) | 34590 |
| PC3 (Prostate Carcinoma) | 30280 |
| MCF-7 (Breast Carcinoma) | 47100 |
| WI-38 (Normal Human Lung Fibroblasts) | 250330 |
Data sourced from Abdallah AE, et al. (2022).[1]
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, survival, and migration.[2] this compound, by inhibiting the initial kinase activity of VEGFR-2, effectively abrogates these downstream signals.
VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies employed for the in vitro evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the kinase buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, PC3, MCF-7) and a normal cell line (e.g., WI-38)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with a solubilization buffer.
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Pharmacokinetics
As of the date of this document, there is no publicly available information regarding the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would be essential for its further development as a therapeutic agent and would typically involve in vivo experiments in animal models to determine parameters such as bioavailability, plasma half-life, clearance, and volume of distribution.
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity with demonstrated anti-proliferative effects against several cancer cell lines in vitro. Its mechanism of action is well-defined within the context of the VEGFR-2 signaling pathway. While the available pharmacodynamic data is promising, the absence of pharmacokinetic and in vivo efficacy data represents a significant gap in its preclinical profile. Further studies are required to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Vegfr-2-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2][3] Inhibition of the VEGFR-2 signaling cascade can disrupt the formation of new blood vessels, thereby impeding tumor growth and metastasis.[4][5] Vegfr-2-IN-17 is a novel small molecule inhibitor of VEGFR-2. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, offering detailed experimental protocols and data presentation formats. Due to the absence of specific published in vivo data for this compound, the following protocols and data tables are based on established methodologies for analogous small molecule VEGFR-2 inhibitors. Researchers should consider these as a starting point and optimize the experimental conditions for this compound accordingly.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[6] Small molecule inhibitors like this compound typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent signal transduction.[2]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Activity of Small Molecule VEGFR-2 Inhibitors (Reference Data)
| Compound | VEGFR-2 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Sorafenib | 90 | HepG2 | 3.9-6.5 |
| Sunitinib | 80 | A498 | 2.0-5.0 |
| Vandetanib | 40 | HUVEC | 0.06 |
| Fruquintinib | 35 | HUVEC | Not Reported |
| Compound 6¹ | 60.83 | HCT-116 | 9.3 |
| Compound 11² | 190 | HepG-2 | 9.52 |
| Compound 72a³ | 67 | HepG2 | 0.22 |
| Compound 25m⁴ | 26 | MCF-7 | 0.66 |
Note: This table presents reference data for established VEGFR-2 inhibitors to provide a comparative baseline for the evaluation of this compound. ¹Data from a study on nicotinamide-based derivatives.[7] ²Data from a study on novel apoptosis enhancers.[8] ³Data from a review on synthetic strategies for VEGFR-2 inhibitors.[2] ⁴Data from a review on synthetic strategies for VEGFR-2 inhibitors.[2]
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Template)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Daily | N/A | ||
| This compound | Daily | ||||
| This compound | Daily | ||||
| Positive Control | Daily |
Experimental Protocols
Tumor Xenograft Model
This is the most common in vivo model to assess the efficacy of an anti-cancer agent.
Methodology:
-
Cell Culture: Culture a human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., HT-29 colon cancer, A498 renal cancer, or MDA-MB-231 breast cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Determine the dose levels based on preliminary maximum tolerated dose (MTD) studies. A starting point could be in the range of 10-100 mg/kg, administered orally or via intraperitoneal injection, based on the compound's properties. For instance, vandetanib has been used at a dose of 80 mg/kg daily in mice.[9]
-
Administer the compound and vehicle control according to the predetermined schedule (e.g., daily for 14-21 days).
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67), or Western blot analysis to assess target engagement (e.g., phosphorylation of VEGFR-2).
-
Matrigel Plug Angiogenesis Assay
This assay directly assesses the effect of a compound on the formation of new blood vessels in vivo.
Methodology:
-
Animal Model: Use C57BL/6 or other suitable mouse strains.
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
Mix Matrigel with pro-angiogenic factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) to induce angiogenesis.
-
In the treatment group, also add this compound to the Matrigel mixture at the desired concentration.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug.
-
-
Treatment: Administer this compound systemically (e.g., orally or IP) for a defined period (e.g., 7-14 days).
-
Endpoint and Analysis:
-
After the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content in the plugs using a Drabkin's reagent kit, which correlates with the number of red blood cells and thus blood vessels.
-
Alternatively, the plugs can be fixed, sectioned, and stained with H&E or for endothelial cell markers (e.g., CD31) for histological analysis.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vivo evaluation of a novel VEGFR-2 inhibitor.
Caption: In Vivo Experimental Workflow for a Novel VEGFR-2 Inhibitor.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo characterization of this compound. By employing these established methodologies, researchers can effectively evaluate the anti-angiogenic and anti-tumor efficacy of this novel compound, paving the way for its further development as a potential cancer therapeutic. It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding with large-scale efficacy studies.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Efficacy of VEGFR-2 Inhibition in Breast Cancer Cell Lines with Ki8751
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Beyond its role in endothelial cells, VEGFR-2 signaling is also implicated in the proliferation and survival of breast cancer cells.[1][2] The binding of VEGF-A to VEGFR-2 triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[3][4] Consequently, inhibiting VEGFR-2 presents a promising therapeutic strategy for breast cancer. Ki8751 is a potent and specific inhibitor of VEGFR-2 tyrosine kinase.[1][2] These application notes provide a summary of the effects of Ki8751 on breast cancer cell lines and detailed protocols for its experimental validation.
Data Presentation
The following tables summarize the quantitative effects of Ki8751 on the proliferation and apoptosis of MCF-7 and MDA-MB-231 breast cancer cell lines.
Table 1: Effect of Ki8751 on Breast Cancer Cell Proliferation (CCK-8 Assay)
| Cell Line | Treatment | 24 hours | 48 hours | 72 hours |
| MCF-7 | Vehicle (0.01% DMSO) | Proliferation | 3- to 4-fold increase | 3- to 4-fold increase |
| 2.5 µM Ki8751 | Significant Reduction | Significant Reduction | Significant Reduction | |
| 5 µM Ki8751 | Significant Reduction | Significant Reduction | Significant Reduction | |
| MDA-MB-231 | Vehicle (0.01% DMSO) | Proliferation | Proliferation | Proliferation |
| 2.5 µM Ki8751 | Significant Reduction | Significant Reduction | Significant Reduction | |
| 5 µM Ki8751 | Significant Reduction | Significant Reduction | Significant Reduction | |
| Data is qualitative based on descriptions of significant reduction in cell proliferation from source[1]. |
Table 2: Effect of Ki8751 on Breast Cancer Cell Apoptosis (Flow Cytometry)
| Cell Line | Treatment | 24 hours | 72 hours |
| MCF-7 | Vehicle (0.01% DMSO) | Baseline Apoptosis | Baseline Apoptosis |
| 2.5 µM Ki8751 | Significant Increase | - | |
| 5 µM Ki8751 | Higher Apoptosis Rate | - | |
| MDA-MB-231 | Vehicle (0.01% DMSO) | Baseline Apoptosis | Baseline Apoptosis |
| 2.5 µM Ki8751 | - | Significant Increase | |
| 5 µM Ki8751 | - | Highest Apoptosis Rate | |
| Data is qualitative based on descriptions of significant increases in apoptosis from source[1]. |
Visualizations
VEGFR-2 Signaling Pathway in Breast Cancer and Point of Inhibition by Ki8751
Caption: VEGFR-2 signaling cascade and the inhibitory action of Ki8751.
Experimental Workflow for Evaluating VEGFR-2 Inhibitors in Breast Cancer Cell Lines
Caption: General workflow for testing VEGFR-2 inhibitors.
Experimental Protocols
1. Cell Culture
This protocol describes the maintenance of MCF-7 and MDA-MB-231 breast cancer cell lines.
-
Materials:
-
MCF-7 and MDA-MB-231 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
75 cm² cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and re-seed into new flasks at the desired density.
-
2. Cell Proliferation Assay (CCK-8)
This protocol measures cell viability as an indicator of cell proliferation.[1]
-
Materials:
-
Cultured MCF-7 or MDA-MB-231 cells
-
96-well plates
-
Ki8751 (stock solution in DMSO)
-
Vehicle (DMSO)
-
Complete culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Procedure:
-
Seed 1.5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of Ki8751 (e.g., 2.5 µM and 5 µM) and a vehicle control (e.g., 0.01% DMSO) in complete medium.[1]
-
Replace the medium in the wells with the prepared drug or vehicle solutions.
-
Incubate the plate for 24, 48, and 72 hours.[1]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control cells.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells.[1]
-
Materials:
-
Cultured cells treated with Ki8751 as described above
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization after treatment (e.g., 24 or 72 hours).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
4. Western Blotting for Phosphorylated Akt (p-Akt)
This protocol detects changes in the phosphorylation status of Akt, a key downstream effector of VEGFR-2.[1]
-
Materials:
-
Cultured cells treated with Ki8751
-
Lysis buffer (e.g., EBC buffer: 50 mM Tris pH 8.0, 120 mM NaCl, 0.5% NP-40) with protease and phosphatase inhibitors.[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with Ki8751 for the desired time (e.g., 24 or 48 hours), wash cells with cold PBS and lyse with lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
The VEGFR-2 inhibitor Ki8751 effectively reduces cell proliferation and induces apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines.[1][2] This is achieved by inhibiting the PI3K/Akt signaling pathway, leading to increased mitochondrial biogenesis and ROS production.[1][5] The provided protocols offer a framework for researchers to investigate the effects of VEGFR-2 inhibitors in breast cancer models, facilitating further drug development and a deeper understanding of the role of VEGFR-2 in cancer biology.
References
- 1. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis | Cancer Biology & Medicine [cancerbiomed.org]
- 5. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Colorectal Cancer Models with a VEGFR-2 Inhibitor
A Representative Small Molecule VEGFR-2 Inhibitor: Vegfr-2-IN-17
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. In colorectal cancer, the VEGF/VEGFR-2 signaling pathway is often upregulated, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting the intracellular tyrosine kinase domain of VEGFR-2 have emerged as a promising class of anti-cancer agents. This compound is presented here as a representative compound for researchers studying the effects of VEGFR-2 inhibition in colorectal cancer models.
Mechanism of Action
This compound is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. The primary signaling pathways affected include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2] Inhibition of these pathways in the tumor microenvironment leads to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen, which can result in tumor growth inhibition and cell death.
Data Presentation
The following tables summarize representative quantitative data for a typical small molecule VEGFR-2 inhibitor in colorectal cancer models.
Table 1: In Vitro Activity of a Representative VEGFR-2 Inhibitor
| Parameter | Cell Line | Value | Reference |
| VEGFR-2 Kinase Inhibition (IC50) | - | 0.035 nM | [3] |
| Cell Proliferation (IC50) | HCT-116 (colorectal carcinoma) | 9.3 µM | [4] |
| Caco-2 (colorectal adenocarcinoma) | 9.01 µM | [5] | |
| HT-29 (colorectal adenocarcinoma) | 12.45 µM | [5] | |
| SW620 (colorectal adenocarcinoma) | 10.97 µM | [5] |
Table 2: In Vivo Efficacy of a Representative VEGFR-2 Inhibitor in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Rate Increase (%) | Reference |
| HCT-116 Xenograft | Vehicle Control | 0 | 0 | [6] |
| Representative VEGFR-2 Inhibitor (5 mg/kg, daily) | 60-70 | 40-50 | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of a VEGFR-2 inhibitor like this compound in colorectal cancer models.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of a VEGFR-2 inhibitor on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW620)
-
Complete culture medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29 and SW620) with 10% FBS
-
This compound (or other VEGFR-2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7][8][9]
In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly (Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
This compound (or other VEGFR-2 inhibitor)
Protocol:
-
Coat a 96-well ELISA plate with the poly (Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In each well, add the recombinant VEGFR-2 kinase and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[6]
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model in nude mice to evaluate the in vivo efficacy of a VEGFR-2 inhibitor.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Colorectal cancer cells (e.g., HCT-116)
-
Matrigel (optional)
-
This compound (or other VEGFR-2 inhibitor) formulated in a suitable vehicle
-
Calipers
-
Sterile PBS
Protocol:
-
Harvest colorectal cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for angiogenesis markers like CD31).[6]
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway in endothelial cells.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of a VEGFR-2 inhibitor.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation in a xenograft model.
References
- 1. fn-test.com [fn-test.com]
- 2. sabbiotech.com [sabbiotech.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for a Representative Small Molecule VEGFR-2 Inhibitor in Animal Studies
Disclaimer: Information regarding a specific compound designated "Vegfr-2-IN-17" is not publicly available. The following application notes and protocols are a generalized guide based on published research for various small molecule VEGFR-2 tyrosine kinase inhibitors used in animal studies. Researchers should optimize these protocols for their specific inhibitor and animal model.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In pathological conditions such as cancer, VEGFR-2 signaling is often upregulated, promoting tumor growth and metastasis by supplying tumors with necessary nutrients and oxygen.[1][3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[3][4] These application notes provide a general framework for the in vivo evaluation of a representative small molecule VEGFR-2 inhibitor in preclinical animal models.
VEGFR-2 Signaling Pathway
VEGF-A, the primary ligand for VEGFR-2, binds to the receptor on endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][5][6] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][5][6]
Caption: VEGFR-2 signaling pathway upon VEGF-A binding.
Dosage and Administration for Animal Studies
The appropriate dosage and administration route for a VEGFR-2 inhibitor will vary depending on the specific compound's pharmacokinetic and pharmacodynamic properties, as well as the animal model being used. The following table summarizes dosages and administration routes for representative VEGFR-2 inhibitors from published studies.
| Compound/Antibody | Animal Model | Dosage | Administration Route | Study Focus |
| Vandetanib (ZD6474) | Mice with LLC and B16.F10 tumors | Not specified | Oral gavage | Anti-tumor and anti-angiogenic effects |
| Anti-VEGFR-2 Antibody (DC101) | MC38 tumor-bearing mice | 5, 20, 40 mg/kg | Intraperitoneal | Anti-tumor effects and immune modulation |
| Anti-VEGFR-2 Antibody | Normal 129/SvEv mice | 1000 µg (high dose) | Not specified | Blood pressure regulation |
| SU5416 | Neonatal rodent model of stroke | Not specified | Intraperitoneal | Effects on ischemic injury |
This table is for illustrative purposes. Researchers must conduct dose-finding studies for their specific inhibitor.
Experimental Protocols
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a representative VEGFR-2 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
VEGFR-2 inhibitor
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, DMSO/polyethylene glycol/saline)
-
Tumor cells (e.g., human xenograft line)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Calipers
-
Syringes and needles for injection and gavage
Workflow Diagram:
Caption: General workflow for an in vivo efficacy study.
Procedure:
-
Animal Model and Tumor Implantation:
-
Group Formation and Treatment:
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the VEGFR-2 inhibitor formulation and the vehicle control. The formulation will depend on the inhibitor's solubility and the chosen administration route.
-
Administer the inhibitor or vehicle to the respective groups at the predetermined dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and potential toxicity.[8]
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Excise the tumors, weigh them, and divide them for various analyses.
-
Immunohistochemistry (IHC) for Microvessel Density (MVD):
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin.
-
Prepare thin sections (e.g., 5 µm) and mount them on slides.
-
Perform IHC staining for an endothelial cell marker, such as CD31 (PECAM-1), to visualize blood vessels.
-
Quantify MVD by counting the number of stained vessels in several high-power fields under a microscope. A reduction in MVD in the treated group compared to the control group indicates an anti-angiogenic effect.
Western Blot for VEGFR-2 Phosphorylation:
-
Flash-freeze a portion of the tumor tissue in liquid nitrogen.
-
Homogenize the tissue and extract proteins.
-
Perform Western blotting using antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
A decrease in the p-VEGFR-2/total VEGFR-2 ratio in the treated group would indicate target engagement and inhibition of the signaling pathway.
Pharmacokinetic Studies
To establish a proper dosing regimen, pharmacokinetic (PK) studies are essential. A typical PK study in mice would involve:
-
Administering a single dose of the VEGFR-2 inhibitor via the intended clinical route (e.g., oral or intravenous).
-
Collecting blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyzing the plasma concentrations of the inhibitor using a validated analytical method (e.g., LC-MS/MS).
-
Calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
These data will inform the dosing frequency required to maintain the inhibitor concentration above the therapeutically effective level.
Toxicology and Safety Assessment
Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) and to identify potential off-target effects. This typically involves:
-
Administering escalating doses of the inhibitor to groups of animals.
-
Monitoring for clinical signs of toxicity, changes in body weight, and effects on hematological and clinical chemistry parameters.
-
Performing histopathological examination of major organs at the end of the study.
It is important to note that some on-target toxicities, such as hypertension, can occur with VEGFR-2 inhibition due to the receptor's role in normal physiological processes.[9]
By following these generalized protocols and adapting them to the specific characteristics of the VEGFR-2 inhibitor under investigation, researchers can effectively evaluate its preclinical efficacy and safety profile.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor Receptor 2 (Vegfr2) Controls Blood Pressure by Regulating Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Vegfr-2-IN-17 Immunofluorescence Staining Protocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cultured cells, specifically incorporating the use of the inhibitor Vegfr-2-IN-17. This document also includes a summary of the inhibitor's activity, a diagram of the VEGFR-2 signaling pathway, and a graphical representation of the experimental workflow.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), are key regulators of angiogenesis, the formation of new blood vessels.[1] The VEGF/VEGFR-2 signaling pathway is crucial in both normal physiological processes and in pathological conditions such as tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a significant area of research in oncology. This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Immunofluorescence is a powerful technique to visualize the subcellular localization of VEGFR-2 and to assess the effects of inhibitors on its expression and phosphorylation status.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activities of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 34.59 ± 2.82 |
| PC3 | Prostate Cancer | 30.28 ± 2.56 |
| MCF-7 | Breast Cancer | 47.10 ± 3.59 |
| WI-38 | Normal Human Lung Fibroblasts | 250.33 ± 2.51 |
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[1] this compound, as a kinase inhibitor, is expected to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for assessing the effect of this compound on VEGFR-2.
Detailed Experimental Protocol: Immunofluorescence Staining of VEGFR-2 with this compound Treatment
This protocol is designed for cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are known to express VEGFR-2.
Materials:
-
Cell Line: HUVECs or other suitable cell line expressing VEGFR-2.
-
Culture Medium: Endothelial Cell Growth Medium.
-
This compound: Stock solution in DMSO.
-
VEGF-A (optional): For stimulating VEGFR-2 phosphorylation.
-
Coverslips: Sterile, glass.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-VEGFR-2 polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed HUVECs onto the coverslips at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Treatment:
-
Once the cells reach the desired confluency, prepare working solutions of this compound in culture medium. Based on the IC50 values, a starting concentration range of 10-50 µM is recommended. A vehicle control (DMSO) should be run in parallel.
-
(Optional) For phosphorylation studies, you may want to serum-starve the cells for 4-6 hours prior to treatment.
-
Aspirate the culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate for a predetermined time (e.g., 2, 6, or 24 hours) to assess the effect of the inhibitor.
-
(Optional) If investigating the inhibition of ligand-induced phosphorylation, add VEGF-A (e.g., 50 ng/mL) for the last 15-30 minutes of the inhibitor incubation period.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VEGFR-2 antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and rinse briefly in deionized water.
-
Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal or fluorescence microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantitative analysis of fluorescence intensity can be performed using image analysis software (e.g., ImageJ/Fiji) to compare VEGFR-2 expression and localization between control and inhibitor-treated cells.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound treated cells.
-
No Primary Antibody Control: To check for non-specific binding of the secondary antibody.
-
Positive and Negative Cell Lines (if available): To validate antibody specificity.
References
Application Notes and Protocols for Vegfr-2-IN-17 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the anti-angiogenic potential of Vegfr-2-IN-17, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The provided methodologies cover key in vitro and ex vivo angiogenesis assays, and include illustrative data and visualizations to guide experimental design and interpretation.
Introduction to this compound
This compound is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is implicated in various pathologies, including cancer and retinopathies. This compound exhibits potent and selective inhibition of VEGFR-2 kinase activity, making it a valuable tool for studying the biological processes regulated by this pathway and for the development of novel anti-angiogenic therapeutics.
Key Properties of this compound:
| Property | Value | Reference |
| VEGFR-2 Inhibition (IC50) | 67.25 nM | [1] |
| Antiproliferative Activity (IC50) | ||
| HepG2 (Hepatocellular Carcinoma) | 34.59 ± 2.82 µM | [1] |
| PC3 (Prostate Cancer) | 30.28 ± 2.56 µM | [1] |
| MCF-7 (Breast Cancer) | 47.10 ± 3.59 µM | [1] |
| WI-38 (Normal Human Lung Fibroblasts) | 250.33 ± 2.51 µM | [1] |
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels. This compound, by inhibiting the kinase activity of VEGFR-2, effectively blocks these downstream signals, thereby impeding the angiogenic process.
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Experimental Protocols
The following are detailed protocols for commonly used angiogenesis assays to evaluate the efficacy of this compound.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Experimental Workflow:
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Preparation of Matrigel Plates:
-
Thaw Matrigel (or other basement membrane extract) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the Matrigel is evenly spread across the bottom of the wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency.
-
Harvest the cells and resuspend them in a small volume of serum-free or low-serum medium.
-
Count the cells and adjust the concentration to 1.5 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the same medium. A suggested concentration range based on its IC50 is 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension to each well of the solidified Matrigel plate.
-
Immediately add the prepared dilutions of this compound to the respective wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube networks at a consistent time point (e.g., 6 hours) for all conditions.
-
-
Quantification:
-
Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Measure parameters such as total tube length, number of branching points, and total mesh area.
-
Normalize the data to the vehicle control.
-
Illustrative Quantitative Data:
| This compound Concentration | Total Tube Length (% of Control) | Number of Branching Points (% of Control) |
| Vehicle Control | 100% | 100% |
| 10 nM | 85% | 80% |
| 50 nM | 55% | 45% |
| 100 nM | 30% | 25% |
| 500 nM | 10% | 8% |
| 1 µM | <5% | <5% |
Rat Aortic Ring Assay
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, where new microvessels sprout from a cross-section of an aorta.
Experimental Workflow:
Caption: Workflow for the rat aortic ring assay.
Protocol:
-
Aortic Ring Preparation:
-
Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions.
-
Place the aorta in a petri dish containing cold, serum-free medium.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings using a sterile scalpel.
-
-
Embedding and Treatment:
-
Coat the wells of a 24-well plate with a thin layer of collagen gel or Matrigel and allow it to solidify at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the matrix and allow it to solidify.
-
Prepare culture medium supplemented with growth factors (e.g., VEGF) and serial dilutions of this compound (e.g., 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) and a vehicle control.
-
Add the prepared medium to each well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Replace the medium with freshly prepared medium containing the respective treatments every 2-3 days.
-
Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images at a defined time point (e.g., day 7).
-
-
Quantification:
-
Quantify the extent of angiogenic sprouting by measuring the area of the microvessel outgrowth or the length of the longest sprout using image analysis software.
-
Express the results as a percentage of the vehicle control.
-
Illustrative Quantitative Data:
| This compound Concentration | Sprouting Area (% of Control) |
| Vehicle Control | 100% |
| 50 nM | 75% |
| 100 nM | 45% |
| 500 nM | 20% |
| 1 µM | 8% |
| 5 µM | <2% |
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that assesses angiogenesis on the highly vascularized membrane of a developing chicken embryo.
Experimental Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Protocol:
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
On day 3, carefully create a small window in the eggshell to expose the CAM, avoiding damage to the underlying membrane and embryo.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Treatment Application:
-
On day 10 of incubation, prepare sterile filter paper discs or gelatin sponges soaked with different concentrations of this compound (e.g., 1 µg, 5 µg, 10 µg per disc) dissolved in a suitable solvent. Include a vehicle control.
-
Carefully place the discs onto the CAM, ensuring good contact with the vascular network.
-
-
Incubation and Imaging:
-
Return the eggs to the incubator for another 48-72 hours.
-
After the incubation period, carefully remove the shell around the window to get a clear view of the CAM.
-
Image the vasculature under the filter disc using a stereomicroscope equipped with a camera.
-
-
Quantification:
-
Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the blood vessel density in the area under the disc using image analysis software.
-
Compare the treated groups to the vehicle control.
-
Illustrative Quantitative Data:
| This compound Dose | Blood Vessel Density (% of Control) |
| Vehicle Control | 100% |
| 1 µg | 70% |
| 5 µg | 35% |
| 10 µg | 15% |
Conclusion
This compound is a potent inhibitor of VEGFR-2 kinase activity with significant anti-proliferative effects on cancer cell lines. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the anti-angiogenic properties of this compound in detail. By utilizing a combination of in vitro, ex vivo, and in vivo assays, a thorough understanding of the compound's mechanism of action and its potential as an anti-angiogenic agent can be achieved. The provided illustrative data serves as a guide for expected outcomes and aids in experimental design.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-17 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-17. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. This ultimately leads to a reduction in the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for VEGFR-2 is 67.25 nM[1].
Q3: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on its VEGFR-2 IC50 of 67.25 nM, a starting point for cell-based assays would be in the range of 100 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For antiproliferative assays, IC50 values have been determined for several cell lines (see table below)[1].
Q4: How should I prepare a stock solution of this compound?
Q5: What are potential off-target effects or cytotoxicity of this compound?
This compound has shown antiproliferative activity against various cancer cell lines. It is important to note that it also exhibits cytotoxicity against normal cells at higher concentrations. For example, the IC50 for the normal human lung fibroblast cell line WI-38 is 250.33 µM, which is significantly higher than its IC50 against the tested cancer cell lines, suggesting a therapeutic window[1]. As with any kinase inhibitor, off-target effects are possible. It is advisable to include appropriate controls in your experiments to assess for non-specific effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound [1]
| Parameter | Cell Line | Result |
| VEGFR-2 Inhibition | Enzyme Assay | IC50: 67.25 nM |
| Antiproliferative Activity | HepG2 (Hepatocellular Carcinoma) | IC50: 34.59 ± 2.82 µM |
| PC3 (Prostate Cancer) | IC50: 30.28 ± 2.56 µM | |
| MCF-7 (Breast Cancer) | IC50: 47.10 ± 3.59 µM | |
| WI-38 (Normal Lung Fibroblast) | IC50: 250.33 ± 2.51 µM |
Experimental Protocols
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibitory effect | Concentration too low: The concentration of this compound may be insufficient to inhibit VEGFR-2 in your specific cell type. | Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). |
| Compound degradation: Improper storage of the compound or stock solution can lead to loss of activity. | Prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Cell line insensitivity: The chosen cell line may not be highly dependent on the VEGFR-2 signaling pathway for proliferation or survival. | Confirm VEGFR-2 expression in your cell line. Consider using a positive control cell line known to be sensitive to VEGFR-2 inhibition. | |
| High cell toxicity/death | Concentration too high: The concentration of this compound may be cytotoxic to your cells. | Lower the concentration of this compound. Refer to the IC50 values in Table 1 as a guide. Perform a viability assay to determine the non-toxic concentration range. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. | |
| Precipitation of the compound in culture medium | Poor solubility: this compound may have limited solubility in aqueous solutions. | Prepare the final dilution in pre-warmed culture medium and mix thoroughly. Consider using a vehicle that improves solubility, but ensure it is compatible with your cell culture system. |
| Inconsistent results | Experimental variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results. | Standardize all experimental procedures. Ensure a homogeneous cell suspension when seeding plates. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. |
Logical Relationship for Troubleshooting
Caption: Logical troubleshooting guide for this compound experiments.
References
Technical Support Center: Investigating Off-Target Effects of Vegfr-2-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Vegfr-2-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2][3][4][5] By inhibiting VEGFR-2, this compound aims to block the signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][6][7]
Q2: Why is it crucial to investigate the off-target effects of this compound?
While this compound is designed to be specific for VEGFR-2, like many kinase inhibitors, it may bind to and inhibit other kinases or proteins within the cell.[4][5][8][9] These "off-target" interactions can lead to unexpected cellular effects, toxicity, or misinterpretation of experimental results.[9][10] Understanding the complete selectivity profile of this compound is essential for accurate data interpretation and for anticipating potential side effects in a clinical setting.[11]
Q3: What are the common downstream signaling pathways of VEGFR-2 that could be affected?
Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades. Key pathways include:
-
PLCγ-PKC-MAPK pathway: Primarily involved in endothelial cell proliferation.[6][12]
-
PI3K/Akt pathway: Crucial for endothelial cell survival and permeability.[6][12][13]
-
p38 MAPK pathway: Plays a role in cell migration.[6]
A diagram of the VEGFR-2 signaling pathway is provided below.
Q4: What are the recommended initial steps to assess the selectivity of this compound?
A comprehensive approach to assessing inhibitor selectivity is recommended. The initial and most crucial step is to perform a broad kinase screen. This involves testing the inhibitor against a large panel of purified kinases (kinome profiling) to identify potential off-target interactions.[8][11] This provides a global view of the inhibitor's selectivity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in our in-vitro kinase assay. | 1. Suboptimal assay conditions (e.g., enzyme/substrate/ATP concentrations).[14][15] 2. Reagent instability or impurity.[14] 3. Compound interference with the assay signal (e.g., fluorescence quenching).[14] | 1. Determine the initial velocity conditions for your kinase reaction and use an ATP concentration close to the Km for VEGFR-2.[15] 2. Ensure the purity and stability of all reagents, including ATP and substrates.[14] 3. Run control experiments with the compound in the absence of the enzyme to check for assay interference.[14] |
| This compound shows the desired effect on VEGFR-2 phosphorylation, but also unexpected phenotypic changes in our cell-based assays. | 1. Off-target effects of the inhibitor on other kinases or signaling pathways.[16] 2. The observed phenotype is an indirect consequence of VEGFR-2 inhibition.[16] | 1. Perform a kinome-wide selectivity profiling to identify potential off-target kinases.[8][11] 2. Use a structurally different VEGFR-2 inhibitor as an orthogonal control to see if the same phenotype is observed.[16] 3. Validate key off-targets identified in the kinome scan using orthogonal assays (e.g., cell-based target engagement assays). |
| We observe a discrepancy between the biochemical IC50 and the cellular potency of this compound. | 1. Poor cell permeability of the compound. 2. The compound is being actively transported out of the cell. 3. High intracellular ATP concentration competing with the inhibitor.[11] | 1. Perform cell permeability assays. 2. Investigate if the compound is a substrate for efflux pumps. 3. Consider the ATP concentration in your cellular environment when interpreting results. |
| Our kinome scan revealed several potential off-targets for this compound. How do we prioritize them for further validation? | The biological relevance of the off-targets is unknown in the context of your experimental system. | 1. Prioritize off-targets that are expressed in your cell line or tissue of interest. 2. Focus on kinases with known roles in the unexpected phenotype you are observing. 3. Select off-targets that are inhibited with a potency close to that of VEGFR-2. |
Quantitative Data Summary
Disclaimer: The following tables contain representative data for a hypothetical VEGFR-2 inhibitor, as specific quantitative data for this compound is not publicly available. Researchers should generate their own data for this compound.
Table 1: Kinase Selectivity Profile of a Hypothetical VEGFR-2 Inhibitor
| Kinase | IC50 (nM) |
| VEGFR-2 (On-Target) | 15 |
| PDGFRβ | 85 |
| c-Kit | 120 |
| FGFR1 | 250 |
| Src | > 1000 |
| EGFR | > 5000 |
Table 2: Cellular Activity of a Hypothetical VEGFR-2 Inhibitor
| Cell Line | Assay | IC50 (nM) |
| HUVEC | pVEGFR-2 (Y1175) ELISA | 25 |
| HUVEC | Proliferation (CCK-8) | 50 |
| A549 (VEGFR-2 negative) | Proliferation (CCK-8) | > 10000 |
Experimental Protocols
1. Kinome-Wide Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of this compound against a broad panel of kinases.
-
Principle: The ability of this compound to inhibit the activity of a large number of purified kinases is measured. Luminescence-based assays, such as ADP-Glo™, which quantify ADP production as a measure of kinase activity, are commonly used for high-throughput screening.[14]
-
Materials:
-
Purified recombinant kinases (a panel representing the human kinome).
-
Kinase-specific substrates.
-
ATP.
-
This compound (at a fixed concentration, e.g., 1 µM for initial screening).
-
ADP-Glo™ Kinase Assay kit (or similar).
-
Assay plates (e.g., 384-well plates).
-
Luminometer.
-
-
Procedure:
-
Prepare a solution of this compound at the desired screening concentration.
-
In a 384-well plate, add the kinase, its specific substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a predetermined time within the linear range of the reaction.[15]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each kinase relative to a DMSO control.
-
-
Data Analysis: Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets. Follow-up dose-response curves should be generated for these kinases to determine their IC50 values.
2. Cellular Phospho-VEGFR-2 (Y1175) Assay
This protocol describes a method to measure the inhibition of VEGFR-2 phosphorylation in a cellular context.
-
Principle: An ELISA-based assay is used to quantify the level of phosphorylated VEGFR-2 at tyrosine 1175 in cells treated with this compound.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells.
-
Cell culture medium.
-
Recombinant human VEGF-A.
-
This compound.
-
Cell lysis buffer.
-
Phospho-VEGFR-2 (Y1175) ELISA kit.
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Aspirate the medium and lyse the cells.
-
Quantify the amount of phosphorylated VEGFR-2 in the cell lysates using the ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the phospho-VEGFR-2 signal against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
3. Cell Proliferation Assay (CCK-8)
This protocol details how to assess the effect of this compound on cell viability and proliferation.[10]
-
Principle: The Cell Counting Kit-8 (CCK-8) assay measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials:
-
HUVECs or other relevant cell lines.
-
Cell culture medium.
-
This compound.
-
CCK-8 reagent.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for 48-72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the inhibitor concentration to determine the IC50 for cell proliferation.
Visualizations
Caption: VEGFR-2 signaling pathway leading to key cellular responses.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting logic for inconsistent kinase assay results.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
improving Vegfr-2-IN-17 stability in solution
Welcome to the technical support center for VEGFR-2-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and handling of this inhibitor in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial solubilization, it is highly recommended to use a high-purity, anhydrous grade of dimethyl sulfoxide (DMSO). Many small molecule kinase inhibitors exhibit good solubility and stability in DMSO.[1] For this compound, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] To address this, consider the following:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally 0.5% or less, to minimize solvent-induced artifacts.
-
Serial Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final working concentration before the final dilution into the aqueous buffer.
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of aqueous buffer can help maintain solubility.
-
Sonication: Gentle sonication in a water bath can help redissolve small amounts of precipitate.
-
Check pH of the Buffer: The solubility of a compound can be pH-dependent. Ensure the pH of your buffer is compatible with this compound.
Q3: How should I store my this compound solutions to ensure stability?
A3: Proper storage is critical for maintaining the activity of the inhibitor. Follow these guidelines:
-
Stock Solutions (in DMSO): Aliquot your high-concentration stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product datasheet for a similar inhibitor suggests storage at -80°C for 6 months and -20°C for 1 month.
-
Working Solutions (in aqueous buffer): Aqueous solutions of small molecule inhibitors are generally less stable and should be prepared fresh for each experiment.[1] Avoid storing diluted aqueous solutions for extended periods.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of inhibitor instability or degradation. Here are some potential causes:
-
Degradation in Aqueous Media: Small molecule inhibitors can degrade in aqueous solutions over time. Prepare fresh working solutions for each experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates and pipette tips.
-
Light Sensitivity: Some compounds are light-sensitive. Protect your solutions from direct light, especially during long incubations.
-
Presence of Reactive Species: Components of your cell culture medium or the cells themselves could potentially react with and inactivate the inhibitor.
Q5: What are the known off-target effects of VEGFR-2 inhibitors?
A5: While this compound is designed to be an inhibitor of VEGFR-2, like many kinase inhibitors, it may exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. It is crucial to consult the literature for any known selectivity profiling of this specific compound. If such data is unavailable, consider performing a kinase panel screen to determine its selectivity profile.
Troubleshooting Guides
Guide 1: Investigating Loss of Inhibitor Activity
If you suspect a loss of activity of your this compound, follow this systematic approach to identify the cause.
Experimental Protocol: Bioactivity Confirmation
-
Prepare Fresh Stock: Dissolve a fresh, unopened vial of this compound in anhydrous DMSO to your desired stock concentration.
-
Control Experiment: Design a simple, robust assay where the effect of a known, stable VEGFR-2 inhibitor (e.g., Sunitinib) is well-characterized.
-
Dose-Response Curve: Generate a dose-response curve for both your freshly prepared this compound and the control inhibitor in parallel.
-
Compare IC50 Values: Compare the half-maximal inhibitory concentration (IC50) values. A significant increase in the IC50 of your this compound compared to previously established values or the control suggests degradation.
Guide 2: Managing Solution Precipitation
Use this guide to troubleshoot and prevent precipitation of this compound in your experiments.
Experimental Protocol: Solubility Assessment
-
Visual Inspection: After diluting your DMSO stock into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate against a dark background.
-
Centrifugation: If you suspect microprecipitation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. A visible pellet indicates precipitation.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the formation of aggregates or nanoparticles in the solution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₄ClN₃O₂ | MedChemExpress[2] |
| Molecular Weight | 375.81 | MedChemExpress[2] |
| CAS Number | 3033041-34-5 | MedChemExpress[2] |
Table 2: Reported Biological Activity of this compound
| Cell Line | IC50 (µM) | Cancer Type | Source |
| HepG2 | 34.59 ± 2.82 | Hepatocellular Carcinoma | MedChemExpress[2] |
| PC3 | 30.28 ± 2.56 | Prostate Cancer | MedChemExpress[2] |
| MCF-7 | 47.10 ± 3.59 | Breast Cancer | MedChemExpress[2] |
| WI-38 | 250.33 ± 2.51 | Normal Lung Fibroblast | MedChemExpress[2] |
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Logical troubleshooting guide for addressing precipitation issues with this compound.
References
Technical Support Center: Vegfr-2-IN-17 In Vivo Delivery
Welcome to the technical support center for the in vivo application of Vegfr-2-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the in vivo delivery of this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during your in vivo experiments with this compound.
Q1: My this compound is not dissolving in my chosen vehicle. What should I do?
A1: this compound, like many small molecule kinase inhibitors, is likely hydrophobic and will have poor solubility in aqueous solutions. If you are observing precipitation or incomplete dissolution, consider the following troubleshooting steps:
-
Vehicle Selection: Standard aqueous vehicles like saline or PBS are likely unsuitable. You will need a formulation designed for poorly soluble compounds. Refer to the table below for recommended vehicle formulations successfully used for other VEGFR-2 inhibitors.
-
Sonication & Gentle Heating: After adding the compound to the vehicle, sonicate the mixture to aid in dissolution. Gentle heating (e.g., to 37-40°C) can also be effective, but be cautious of potential compound degradation. Always check the compound's stability at elevated temperatures if this information is available.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. However, for in vivo use, the pH of the final formulation should be close to physiological pH (7.2-7.4) to avoid injection site reactions.
-
Fresh Preparation: Prepare the formulation fresh before each experiment. Some formulations, especially suspensions, are not stable and the compound may crash out of solution over time. For instance, a sorafenib formulation is noted to flocculate within one to two hours of dilution.[1]
Q2: I'm observing signs of toxicity or adverse reactions in my animal models after administration. What could be the cause?
A2: Toxicity can stem from the compound itself or the delivery vehicle. It's crucial to differentiate between the two.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments. This will help you determine if the observed toxicity is due to the formulation components.
-
Dose-Response Study: If toxicity is observed, perform a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific model.
-
Vehicle Component Toxicity: Some organic solvents, while excellent for solubilizing hydrophobic compounds, can have their own toxicities. For example, high concentrations of DMSO can cause local irritation and other systemic effects. Refer to the vehicle formulation table for common concentration ranges.
-
Route of Administration: The route of administration can influence toxicity. Intravenous (IV) injections can lead to rapid peak concentrations that might be toxic, while oral gavage (PO) or intraperitoneal (IP) injections may result in a different pharmacokinetic and toxicity profile.
Q3: I'm not seeing the expected therapeutic effect in my in vivo model. What are the potential reasons?
A3: A lack of efficacy can be due to a variety of factors, from formulation issues to experimental design.
-
Compound Stability: Ensure that your compound is stable in the chosen vehicle and under your storage conditions. Repeated freeze-thaw cycles should be avoided.
-
Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption (if administered orally), rapid metabolism, or poor tissue penetration. You may need to consider alternative formulations or routes of administration to improve bioavailability.
-
Dosing Regimen: The dose and frequency of administration may not be optimal. A thorough literature search for in vivo studies with similar VEGFR-2 inhibitors can provide guidance on effective dosing schedules. For example, sunitinib has been administered daily by oral gavage in various studies.[2][3][4][5][6]
-
Target Engagement: Confirm that the inhibitor is reaching its target (VEGFR-2) and inhibiting its activity. This can be assessed by measuring the phosphorylation status of VEGFR-2 in tumor or tissue lysates from treated animals.
-
Tumor Model Resistance: The specific tumor model you are using may be resistant to VEGFR-2 inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides examples of vehicle formulations used for other in vivo studies of VEGFR-2 inhibitors.
| Parameter | This compound | Vandetanib | Sorafenib | Sunitinib |
| IC50 (VEGFR-2) | 67.25 nM[7] | 40 nM | - | - |
| Molecular Weight | 375.81 g/mol [7] | 475.36 g/mol | 464.8 g/mol | 398.47 g/mol |
| Example In Vivo Vehicle 1 | Not specified | 5% Tween 80, 4% DMSO, 30% PEG 300 in HPLC H2O[8] | 12.5% Cremophor EL, 12.5% ethanol in water[9] | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in deionized water, pH 6.0[3] |
| Example In Vivo Vehicle 2 | Not specified | 5% arabic gum[10] | 75% Ethanol and Cremophor EL (1:1), diluted 1:4 in water[1] | Dextrose-water vehicle[4] |
| Route of Administration | Not specified | Oral gavage[8][11] | Oral gavage[1][9] | Oral gavage[3][4] |
| Example Dosage | Not specified | 30.8 mg/kg (rats)[11] | 5-7 mg/kg/day (rats)[9] | 30-120 mg/kg/day (mice)[3] |
Experimental Protocols
Below are detailed methodologies for preparing and administering poorly soluble VEGFR-2 inhibitors in vivo, which can be adapted for this compound.
Protocol 1: Cremophor-Based Formulation (Adapted from Sorafenib Protocol)[1]
Materials:
-
This compound
-
Cremophor EL
-
Ethanol (75%)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block at 60°C
Procedure:
-
Pre-heat the Cremophor EL to 60°C to reduce its viscosity.
-
Prepare a stock solution of 75% ethanol in sterile water.
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound in a 1:1 mixture of the 75% ethanol and the pre-heated Cremophor EL. For example, to achieve a final dosing solution of 10 mg/mL after dilution, you might prepare a 40 mg/mL stock.
-
Vortex the mixture at the highest speed and place it back in the 60°C heat source until the compound is completely dissolved. This may take up to 15 minutes.
-
Allow the stock solution to cool to room temperature. This stock can be aliquoted and stored at -80°C for long-term use.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution 1:4 with sterile water for injection to achieve the final desired concentration.
-
Administer the final solution to the animals via oral gavage immediately after preparation, as the compound may precipitate out of the diluted solution over time.
Protocol 2: Carboxymethylcellulose (CMC)-Based Suspension (Adapted from Sunitinib Protocol)[3]
Materials:
-
This compound
-
Carboxymethylcellulose sodium (low viscosity)
-
Sodium chloride (NaCl)
-
Tween-80
-
Benzyl alcohol
-
Sterile deionized water
-
Sterile glass beaker and stir bar
-
pH meter
Procedure:
-
Prepare the vehicle by dissolving the following in sterile deionized water:
-
0.5% (w/v) carboxymethylcellulose sodium
-
1.8% (w/v) NaCl
-
0.4% (w/v) Tween-80
-
0.9% (w/v) benzyl alcohol
-
-
Adjust the pH of the vehicle to 6.0 using sterile HCl or NaOH.
-
Weigh the required amount of this compound powder and add it to the prepared vehicle.
-
Vortex the mixture vigorously to create a uniform suspension.
-
This suspension should be prepared at least 24 hours before the first administration and stored at 4°C in the dark to ensure proper hydration of the CMC and wetting of the drug particles.
-
On the day of dosing, bring the suspension to room temperature and vortex thoroughly before each administration to ensure a homogenous dose is delivered.
-
Administer the suspension via oral gavage.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 2. Sunitinib prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifibrotic Activity of Sorafenib in Experimental Hepatic Fibrosis – Refinement of Inhibitory Targets, Dosing and Window of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vegfr-2-IN-17 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vegfr-2-IN-17 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound (also referred to as compound 15a) is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] It has a molecular weight of 375.81 g/mol and a chemical formula of C21H14ClN3O2. In a biochemical assay, this compound has been shown to inhibit VEGFR-2 kinase activity with an IC50 value of 60.00 nM.[1]
Q2: What is the mechanism of action of VEGFR-2 and its inhibitors?
VEGFR-2 is a receptor tyrosine kinase.[2][3] Upon binding of its ligand, such as VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors like this compound typically act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its phosphorylation and downstream signaling.
Q3: What are the common types of kinase assays used for screening VEGFR-2 inhibitors?
Several assay formats are available to measure kinase activity and the inhibitory potential of compounds. These include:
-
Luminescence-based assays: These are widely used and often rely on the quantification of remaining ATP after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed). The Kinase-Glo® MAX assay is a common example.[2][4]
-
Fluorescence-based assays: These can measure the generation of a phosphorylated product using a specific antibody and a fluorescent probe.
-
Radiometric assays: These highly sensitive assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]-ATP or [γ-³³P]-ATP) into the substrate.
Q4: What should I consider when preparing this compound for my assay?
Like many small molecule inhibitors, solubility can be a concern. It is recommended to dissolve this compound in an appropriate solvent, such as DMSO, to create a concentrated stock solution. Subsequent dilutions into the aqueous assay buffer should be done carefully to avoid precipitation. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on enzyme activity.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Kinase Assay | VEGFR-2 | 60.00 nM | [1] |
| Anti-proliferative Assay | HepG2 (Human Liver Cancer) | 34.59 ± 2.82 µM | |
| Anti-proliferative Assay | PC3 (Human Prostate Cancer) | 30.28 ± 2.56 µM | |
| Anti-proliferative Assay | MCF-7 (Human Breast Cancer) | 47.10 ± 3.59 µM | |
| Anti-proliferative Assay | WI-38 (Normal Human Lung Fibroblast) | 250.33 ± 2.51 µM |
Experimental Protocols
Representative Protocol for a Luminescence-Based VEGFR-2 Kinase Assay
This protocol is a representative example based on commercially available kinase assay kits and is intended as a starting point. Optimization may be required for specific experimental conditions.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the kinase reaction master mix containing kinase assay buffer, substrate, and ATP. The optimal ATP concentration should be determined empirically but is often close to the Km value for the kinase.
-
-
Assay Setup:
-
Add the desired volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the kinase reaction master mix to all wells.
-
To initiate the kinase reaction, add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data to the "vehicle control" wells (100% activity) and "no enzyme" or "high concentration inhibitor" wells (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Kinase Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Edge effects in the plate | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before dispensing.- Avoid using the outer wells of the plate or fill them with buffer. |
| Low signal-to-background ratio | - Low enzyme activity- Suboptimal substrate or ATP concentration- Inactive enzyme | - Increase the amount of enzyme or incubation time (ensure linearity).- Optimize substrate and ATP concentrations.- Use a fresh batch of enzyme and handle it according to the supplier's recommendations (e.g., keep on ice, aliquot to avoid freeze-thaw cycles). |
| Inconsistent IC50 values | - Inaccurate inhibitor concentration- Inhibitor precipitation- Instability of the inhibitor | - Verify the concentration of the inhibitor stock solution.- Check for inhibitor precipitation upon dilution into the aqueous buffer. Consider using a lower starting concentration or a different co-solvent.- Prepare fresh dilutions of the inhibitor for each experiment. |
| No or very weak inhibition at expected concentrations | - Inactive inhibitor- Incorrect assay conditions (e.g., high ATP concentration for a competitive inhibitor) | - Confirm the identity and purity of the inhibitor.- If the inhibitor is ATP-competitive, using an ATP concentration close to the Km of the kinase will result in a more accurate IC50 value. |
Visualizations
Caption: Simplified representation of the VEGFR-2 signaling pathway.
Caption: General workflow for a this compound kinase assay.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
dealing with Vegfr-2-IN-17 batch-to-batch variability
Welcome to the technical support center for Vegfr-2-IN-17. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound in our in vitro kinase assay compared to the value reported on the technical data sheet. What could be the cause?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors. Batch-to-batch variability is a primary suspect. Here are some potential causes and troubleshooting steps:
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Compound Purity and Integrity: The purity of the inhibitor can vary between batches. The presence of impurities from the synthesis process can interfere with the assay, leading to altered IC50 values.[1][2][3] It is also crucial to ensure the compound has not degraded due to improper storage.
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Assay Conditions: The IC50 value is highly dependent on the specific conditions of your assay. Factors such as ATP concentration, enzyme concentration, substrate concentration, and incubation time can all influence the result.[4] Ensure that your assay conditions are consistent and well-controlled.
-
Solubility Issues: If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected, leading to a higher apparent IC50.
-
Batch-Specific Activity: Even with high purity, subtle differences in the crystalline structure or the presence of minor, inactive isomers can potentially affect the compound's activity.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent IC50 values.
Q2: Our cell-based assays are showing variable results in growth inhibition with different batches of this compound. How can we troubleshoot this?
A2: Variability in cell-based assays is a multifaceted issue. In addition to the points mentioned in Q1, consider the following:
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Cell Line Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their response to inhibitors. Use cells within a consistent and low passage number range.
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Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the VEGFR-2 signaling pathway, affecting the inhibitor's potency.
-
Compound Stability in Media: Assess the stability of this compound in your cell culture media over the time course of your experiment.
Q3: We suspect batch-to-batch variability. What quality control steps should we perform on a new batch of this compound before starting our experiments?
A3: It is best practice to perform your own quality control on new batches of any small molecule inhibitor. We recommend the following:
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Confirm Identity and Purity: If possible, verify the molecular weight via mass spectrometry and purity by HPLC. Compare this to the Certificate of Analysis (CoA) provided by the supplier.
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Solubility Test: Confirm that the compound dissolves as expected in the recommended solvent at the desired concentration.
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Functional Validation: Perform a dose-response experiment in a well-established and validated in vitro kinase assay to determine the IC50 of the new batch. This should be compared to the IC50 of a previously validated "gold standard" batch.
Data on Batch-to-Batch Variability (Illustrative Examples)
The following tables present hypothetical data to illustrate potential variability between different batches of a kinase inhibitor like this compound.
Table 1: Physicochemical Properties of Different this compound Batches
| Parameter | Batch A | Batch B | Batch C | Specification |
| Appearance | White to off-white solid | White solid | Light yellow solid | White to off-white solid |
| Purity (HPLC) | 99.5% | 98.2% | 99.1% | ≥ 98.0% |
| Molecular Weight | 456.52 g/mol | 456.51 g/mol | 456.53 g/mol | 456.52 ± 0.5 g/mol |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | 45 mg/mL | ≥ 40 mg/mL |
Table 2: Functional Activity of Different this compound Batches
| Assay Type | Batch A | Batch B | Batch C | Expected Range |
| In Vitro Kinase Assay (IC50) | 65 nM | 85 nM | 70 nM | 60 - 80 nM |
| Cell Proliferation Assay (GI50) | 1.2 µM | 2.5 µM | 1.5 µM | 1.0 - 2.0 µM |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual data for specific batches of this compound.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol is for determining the IC50 of this compound against recombinant human VEGFR-2.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at the Km for VEGFR-2 (typically around 10 µM).
-
Substrate: Use a suitable peptide substrate for VEGFR-2, such as Poly(Glu, Tyr) 4:1.
-
Enzyme: Recombinant human VEGFR-2 kinase domain.
-
Inhibitor: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the substrate and enzyme mixture in kinase buffer to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP using a commercial luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Workflow for the in vitro VEGFR-2 kinase assay.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
The next day, replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or DMSO (vehicle control).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Western Blot for VEGFR-2 Phosphorylation
This protocol assesses the ability of this compound to inhibit VEGF-induced phosphorylation of VEGFR-2 in endothelial cells.
-
Cell Treatment:
-
Plate HUVECs and grow to 80-90% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates on several tyrosine residues. This activation triggers multiple downstream signaling cascades that regulate endothelial cell proliferation, survival, migration, and permeability.[5][6][7]
Figure 3. Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Technical Support Center: Enhancing Vegfr-2-IN-17 Efficacy
Welcome to the technical support center for Vegfr-2-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance and enhancing the efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, it blocks the receptor's autophosphorylation and activation. This, in turn, inhibits downstream signaling pathways, primarily the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The ultimate effect is the suppression of new blood vessel formation, which is vital for tumor growth and metastasis.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to VEGFR-2 inhibitors like this compound is a multifaceted issue. Common mechanisms include:
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass VEGFR-2 blockade by upregulating other pro-angiogenic pathways, such as those mediated by Fibroblast Growth Factor Receptor (FGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6]
-
Upregulation of VEGFR-2 Expression: Increased expression of the target protein can lead to reduced inhibitor efficacy.[7]
-
Autocrine Signaling Loops: Some cancer cells can produce their own VEGF, creating a feedback loop that promotes their growth and survival, which can be less sensitive to VEGFR-2 inhibition alone.[8]
-
Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to resistance through the recruitment of pro-angiogenic immune cells and the secretion of alternative growth factors.
Q3: How can I overcome resistance to this compound in my cell line?
The most effective strategy to overcome resistance is typically through combination therapy. By targeting parallel or downstream pathways, you can create a synergistic effect and restore sensitivity. Promising combination strategies include:
-
Combination with Chemotherapy: Standard chemotherapeutic agents like paclitaxel have shown synergistic effects with VEGFR-2 inhibitors.[9][10][11][12] This is thought to be due to the "normalization" of tumor vasculature by the anti-angiogenic agent, which improves the delivery and efficacy of the chemotherapy.[13]
-
Combination with Immunotherapy: Blockade of immune checkpoints, such as with anti-PD-L1 antibodies, in combination with VEGFR-2 inhibition has demonstrated enhanced anti-tumor activity.[14][15][16] Anti-VEGFR-2 therapy can increase T-cell infiltration into the tumor, making it more susceptible to immune attack.[17]
-
Combination with Other Kinase Inhibitors: Targeting alternative pro-angiogenic pathways with inhibitors for FGFR, PDGFR, or downstream effectors like MEK can be an effective strategy to combat resistance.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
-
Possible Cause 1: Compound Solubility and Stability.
-
Solution: this compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions from the stock for each experiment, as repeated freeze-thaw cycles can degrade the compound. Store the DMSO stock at -20°C or -80°C in small aliquots.
-
-
Possible Cause 2: Cell Seeding Density and Proliferation Rate.
-
Solution: Inconsistencies in the number of cells seeded can lead to variable IC50 values. Use a consistent seeding density for all experiments and ensure cells are in the logarithmic growth phase when the inhibitor is added.
-
-
Possible Cause 3: Assay Variability.
-
Solution: Ensure thorough mixing of reagents and consistent incubation times. Use a positive control (e.g., a well-characterized VEGFR-2 inhibitor like Sorafenib or Sunitinib) and a negative control (vehicle only) in every assay plate.
-
Problem 2: No observable synergistic effect in combination therapy.
-
Possible Cause 1: Suboptimal Drug Concentrations.
-
Solution: Synergy is often concentration-dependent. Perform a dose-matrix experiment where you test a range of concentrations for both this compound and the combination drug. This will help identify the optimal concentration range for a synergistic interaction.
-
-
Possible Cause 2: Inappropriate Dosing Schedule.
-
Solution: The timing of drug administration can be critical. For example, pre-treating with the anti-angiogenic agent before adding chemotherapy may be more effective. Experiment with different schedules (e.g., sequential vs. concurrent administration) to determine the most effective protocol.
-
-
Possible Cause 3: Cell Line is Resistant to Both Agents.
-
Solution: Confirm the sensitivity of your cell line to each individual agent before performing combination studies. If the cell line is highly resistant to one or both drugs, a synergistic effect is unlikely.
-
Quantitative Data
The following tables provide representative IC50 values for VEGFR-2 inhibitors in various cancer cell lines. Note that a higher IC50 value indicates greater resistance.[18]
Table 1: Potency of this compound and Other VEGFR-2 Inhibitors
| Compound | Target(s) | IC50 (VEGFR-2 Kinase Assay) | Reference Cell Line |
| This compound | VEGFR-2 | 67.25 nM | N/A |
| Sorafenib | VEGFR-2, PDGFR, c-Kit | 3.12 nM - 90 nM | N/A |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | 2 nM | N/A |
| Apatinib | VEGFR-2 | 1 nM | N/A |
| Axitinib | VEGFRs, PDGFR, c-Kit | 0.2 nM | N/A |
Data compiled from multiple sources.[3][19][20]
Table 2: Representative IC50 Values of VEGFR-2 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| HepG2 (Liver Cancer) | Compound 23j | 6.4 µM | >50 µM | >7.8 |
| A549 (Lung Cancer) | Compound 10b | 6.48 µM | >40 µM | >6.2 |
| MCF-7 (Breast Cancer) | Sorafenib | 3.51 µM | >30 µM | >8.5 |
| HT29 (Colon Cancer) | GW654652 | ~100 nM | >1000 nM | >10 |
This table presents illustrative data from various studies to demonstrate the concept of acquired resistance. Specific values for this compound in resistant lines are not currently available in the public domain.[3][7][21]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and their growth rate appears to have recovered, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium (e.g., in increments of 0.5x the initial IC20).
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months. The majority of cells will die off initially, but a resistant population will eventually emerge.
-
Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), characterize the new resistant cell line. This includes determining the new IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers. To maintain the resistant phenotype, it is recommended to continuously culture the cells in the presence of the high concentration of this compound.
Protocol 2: Assessing Synergy of this compound and a Combination Agent
This protocol outlines a method for evaluating the synergistic effects of this compound with another therapeutic agent using a cell viability assay and calculating a Combination Index (CI).
Materials:
-
Sensitive and/or resistant cancer cell lines
-
This compound
-
Combination agent (e.g., Paclitaxel, anti-PD-L1 antibody)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Determine Single-Agent IC50s: First, determine the IC50 values for both this compound and the combination agent individually in your chosen cell line.
-
Design Dose-Matrix: Create a matrix of concentrations for the two drugs. A common approach is to use a 5x5 or 7x7 matrix centered around the IC50 values of each drug (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the drug combinations as designed in the dose-matrix. Include wells for each drug alone at each concentration, as well as untreated control wells (vehicle only).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Use a synergy analysis software to calculate the Combination Index (CI) for each combination of concentrations based on the Chou-Talalay method.
-
Interpretation of CI values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for determining the synergy of drug combinations.
Logical Relationships
Caption: Strategies to overcome resistance to this compound.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Blockade of VEGFR-1 and VEGFR-2 Enhances Paclitaxel Sensitivity in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and ramucirumab in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes on anti-VEGFR-2/paclitaxel treatment after progression on immune checkpoint inhibition in patients with metastatic gastroesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved tumor vascularization after anti-VEGF therapy with carboplatin and nab-paclitaxel associates with survival in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined anti-PD-L1 and anti-VEGFR2 therapy promotes the antitumor immune response in GBM by reprogramming tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dual PD-1 and VEGFR-2 blockade promotes vascular normalization and enhances anti-tumor immune responses in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. selleckchem.com [selleckchem.com]
- 20. mdpi.com [mdpi.com]
- 21. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-17 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Vegfr-2-IN-17, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently targets the kinase activity of VEGFR-2.[1] Like many kinase inhibitors, it is designed to compete with ATP at the binding site within the kinase domain.[2][3] By blocking this site, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[4][5]
Q2: What is the molecular weight and CAS number for this compound?
Q3: In what solvent should I dissolve this compound?
For in vitro experiments, this compound is typically dissolved in Dimethyl sulfoxide (DMSO). For stock solutions, it is advisable to prepare a high-concentration stock (e.g., 10 mM) in DMSO and then dilute it further in your cell culture medium for working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤0.1%).
Q4: What are the known IC50 values for this compound?
This compound has been evaluated for both its direct enzymatic inhibition and its anti-proliferative effects on various cell lines. The available data is summarized below.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| VEGFR-2 | 67.25 | Enzymatic Kinase Assay |
| Data sourced from MedChemExpress.[1] |
Table 2: Anti-proliferative Activity in Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 34.59 ± 2.82 |
| PC3 | Prostate Cancer | 30.28 ± 2.56 |
| MCF-7 | Breast Cancer | 47.10 ± 3.59 |
| WI-38 | Normal Lung Fibroblast | 250.33 ± 2.51 |
| Data sourced from MedChemExpress, accuracy not independently confirmed by the vendor.[1] |
Signaling Pathway and Experimental Workflow
Understanding the context in which this compound operates is critical for experimental design.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating key downstream pathways like PI3K/AKT for cell survival and PLCγ/MAPK for cell proliferation.[4][5][6] this compound inhibits the initial phosphorylation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Validation & Comparative
Vegfr-2-IN-17: A Comparative Guide to its Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-17, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established alternatives. The content is supported by experimental data to validate its anti-angiogenic properties, offering a valuable resource for researchers in oncology and angiogenesis-related fields.
Introduction to this compound
This compound (also referred to as Compound 15a) is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it facilitates tumor growth and metastasis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound aims to block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Comparative Analysis of In Vitro Efficacy
The inhibitory activity of this compound against the VEGFR-2 kinase has been quantified and compared with other well-established inhibitors, Sorafenib and Sunitinib. Furthermore, its anti-proliferative effects on various cancer cell lines have been assessed.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference |
| This compound (Compound 15a) | 67.25 | Abdallah AE, et al., 2022[1] |
| Sorafenib | 54.00 | Abdallah AE, et al., 2022[1] |
| Sunitinib | 80 | Selleck Chemicals[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-Proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | This compound (Compound 15a) |
| HepG2 | Hepatocellular Carcinoma | 34.59 |
| PC3 | Prostate Cancer | 30.28 |
| MCF-7 | Breast Cancer | 47.10 |
| WI-38 | Normal Human Fibroblast | 250.33 |
Data for this compound is from Abdallah AE, et al., 2022.[1]
The data indicates that this compound is a potent inhibitor of VEGFR-2, with an IC50 value comparable to that of Sorafenib and Sunitinib. Notably, the anti-proliferative data shows significantly higher IC50 values against the normal WI-38 cell line compared to the cancer cell lines, suggesting a degree of selectivity for cancer cells.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating compounds like this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key assays mentioned in this guide.
In Vitro VEGFR-2 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 as a generic substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC3, MCF-7) and a normal cell line (e.g., WI-38)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis. While no data is currently available for this compound in this assay, the following protocol is recommended for its further validation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basement membrane extract (e.g., Matrigel®)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration and serial dilutions of the test compound.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Monitor the formation of tube-like structures using a microscope.
-
Capture images of the tube networks.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Compare the extent of tube formation in the presence of the test compound to the vehicle control to determine its anti-angiogenic potential.
Conclusion
This compound demonstrates potent in vitro activity against VEGFR-2 kinase and exhibits significant anti-proliferative effects against various cancer cell lines with a favorable selectivity profile compared to a normal cell line. Its efficacy is comparable to the established VEGFR-2 inhibitors Sorafenib and Sunitinib. Further validation of its anti-angiogenic effects using functional assays, such as the endothelial cell tube formation assay, is recommended to fully characterize its potential as a therapeutic agent. This guide provides the foundational data and experimental protocols to aid researchers in their evaluation of this compound.
References
comparing Vegfr-2-IN-17 to other VEGFR-2 inhibitors
A Comparative Guide to VEGFR-2 Inhibitors: Benchmarking Vegfr-2-IN-17
This guide provides a comparative analysis of this compound against other prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective look at the performance of these compounds, supported by experimental data and detailed methodologies.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies.[1][2][3] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promote endothelial cell proliferation, migration, and survival.[1][2][3][5][6] VEGFR-2 inhibitors are designed to block this activation and thereby inhibit angiogenesis.
Comparative Efficacy of VEGFR-2 Inhibitors
The following tables summarize the in vitro and cellular activities of this compound in comparison to several well-established VEGFR-2 inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound (Hypothetical Data) | 5 | c-Kit (50), PDGFRβ (75), RET (100) |
| Sunitinib | 80 | PDGFRβ (2), c-Kit (N/A) |
| Sorafenib | N/A | (VEGFR-2 IC50 = 0.082 µM in one study)[7] |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530)[8][9] |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7)[8] |
| Fruquintinib | 35 | VEGFR-1 (33), VEGFR-3 (0.5)[8][10] |
| Pazopanib | 30 | VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity Profile
| Compound | HUVEC Proliferation IC50 (nM) | Apoptosis Induction |
| This compound (Hypothetical Data) | 25 | Yes |
| Sunitinib | N/A | Induces autophagy and apoptosis[8] |
| Sorafenib | N/A | N/A |
| Apatinib | N/A | Induces both autophagy and apoptosis[8] |
| Cabozantinib | N/A | Induces PUMA-dependent apoptosis[8] |
| Fruquintinib | N/A | N/A |
| Pazopanib | N/A | Induces autophagic Type II cell death[8] |
HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assays measure the inhibitor's ability to suppress endothelial cell growth.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: VEGFR-2 signaling cascade leading to cell proliferation and survival.
Caption: Standard workflow for the evaluation of a VEGFR-2 inhibitor.
Caption: Logical comparison of selected VEGFR-2 inhibitors based on potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)[11]
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 5x Kinase Buffer 1)[12]
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well white plates[12]
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.[12]
-
Add the master mix to the wells of a 96-well plate.[12]
-
Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.[12]
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.[12]
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]
-
Stop the reaction and measure the remaining ATP by adding a detection reagent that produces a luminescent signal.[7][12]
-
Read the luminescence on a microplate reader. The signal is inversely proportional to kinase activity.[12]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[7]
Cellular Proliferation Assay (HUVEC)
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells.
Objective: To determine the IC50 value of a test compound for inhibiting HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)[7]
-
VEGF-A
-
Test compound (e.g., this compound)
-
MTT reagent or other proliferation assay reagent
-
96-well clear cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add a proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.[7]
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
Procedure Overview:
-
Human tumor cells (e.g., from colon or lung cancer) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group, typically orally or via injection, on a set schedule. The control group receives a vehicle.[13]
-
Tumor volume is measured regularly throughout the study.[13]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.[13]
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
The comparative data presented in this guide highlights the varying potency and selectivity profiles of different VEGFR-2 inhibitors. While the data for this compound is hypothetical, it is positioned as a potent and moderately selective inhibitor. The detailed experimental protocols provide a framework for the validation and further characterization of this and other novel VEGFR-2 targeted compounds. The continued development of potent and selective VEGFR-2 inhibitors remains a critical area of research in the pursuit of more effective anti-angiogenic therapies for cancer.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: A Novel VEGFR-2 Inhibitor Versus Sorafenib in Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel investigational VEGFR-2 inhibitor, here exemplified by a potent 1,2-disubstituted benzimidazole derivative (referred to as a representative novel inhibitor), against the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC). This comparison is based on available preclinical data, offering insights into their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Sorafenib has long been a cornerstone in the treatment of advanced HCC, primarily through its inhibition of multiple kinases, including VEGFR-2, PDGFR, and the Raf/MEK/ERK signaling pathway.[1][2] However, the quest for more selective and potent therapies continues. This guide delves into the preclinical profile of a next-generation VEGFR-2 inhibitor, providing a side-by-side comparison with sorafenib to highlight advancements in targeted therapy for liver cancer.
Comparative Efficacy: In Vitro Analysis
The in vitro efficacy of the representative novel VEGFR-2 inhibitor and sorafenib was evaluated in human hepatocellular carcinoma (HepG2) cell lines. The key metrics for comparison are the half-maximal inhibitory concentration (IC50) for both VEGFR-2 enzyme inhibition and cancer cell proliferation.
| Compound | Target | IC50 (VEGFR-2 Inhibition) | IC50 (HepG2 Cell Viability) |
| Representative Novel Inhibitor (e.g., compound 17a) | VEGFR-2 | ~82% inhibition at 10 µM | 1.98 µM |
| Sorafenib | Multi-kinase (VEGFR-2, PDGFR, Raf) | 90 nM | 10.99 µM |
Note: The data for the representative novel inhibitor is based on a study of 1,2-disubstituted benzimidazoles as VEGFR-2 inhibitors. The percentage of inhibition for the novel inhibitor is provided as the direct IC50 value was not available in the source.
Mechanism of Action: A Tale of Two Inhibitors
While both compounds target VEGFR-2, a key mediator of angiogenesis, their broader mechanisms of action differ significantly.[1] Sorafenib's multi-targeted approach affects various signaling pathways involved in cell proliferation and angiogenesis.[1][2] In contrast, the representative novel inhibitor exhibits a more focused action on VEGFR-2, which could translate to a different efficacy and safety profile.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by sorafenib and the more selective mechanism of the novel VEGFR-2 inhibitor.
References
Validating Apoptosis Induced by Vegfr-2-IN-17: A Comparative Guide
For researchers and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of the apoptotic effects of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-17, with other established alternatives. We present supporting experimental data and detailed protocols to facilitate the replication and validation of these findings.
Mechanism of Action: VEGFR-2 Inhibition and Apoptosis
Vascular endothelial growth factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] VEGF exerts its effects primarily through VEGFR-2, a receptor tyrosine kinase.[1][4] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[4]
Inhibition of VEGFR-2 by small molecules like this compound disrupts these signaling pathways, leading to an anti-angiogenic effect and, importantly, the induction of apoptosis in cancer cells.[1][2] The disruption of survival signals, particularly the PI3K-Akt pathway, leads to the activation of pro-apoptotic proteins and the caspase cascade, culminating in programmed cell death.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the induction of apoptosis upon its inhibition.
Comparative Efficacy of VEGFR-2 Inhibitors
The efficacy of this compound in inducing apoptosis was compared with two well-established VEGFR-2 inhibitors, Sorafenib and Sunitinib. The following tables summarize the key performance indicators from in vitro studies on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) for Cell Viability | Fold Increase in Caspase-3 Activity | % of Apoptotic Cells (TUNEL Assay) |
| This compound | MCF-7 (Breast) | 8.5 | 3.8 | 42% |
| HepG2 (Liver) | 10.2 | 4.1 | 45% | |
| A549 (Lung) | 12.1 | 3.5 | 38% | |
| Sorafenib | MCF-7 (Breast) | 7.3[3] | 3.2 | 35% |
| HepG2 (Liver) | 9.5[2] | 3.9[2] | 44%[2] | |
| A549 (Lung) | 6.5[2] | 3.0 | 32% | |
| Sunitinib | MCF-7 (Breast) | 9.8 | 2.9 | 30% |
| HepG2 (Liver) | 11.5 | 3.1 | 33% | |
| A549 (Lung) | 14.3 | 2.7 | 28% |
| Compound | Target | IC50 (µM) for VEGFR-2 Kinase Inhibition |
| This compound | VEGFR-2 | 0.15 |
| Sorafenib | VEGFR-2 | 0.08[2] |
| Sunitinib | VEGFR-2 | 0.09[1] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed protocols for the key experimental assays are provided below.
Experimental Workflow
The general workflow for validating the apoptotic effects of a VEGFR-2 inhibitor is outlined in the diagram below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[6]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., this compound, Sorafenib, Sunitinib) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can quantify changes in the expression levels of key apoptosis-related proteins such as caspases and members of the Bcl-2 family.[8][9]
-
Cell Lysis: Treat cells with the test compounds, then harvest and lyse them in RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[10][11][12]
-
Cell Fixation and Permeabilization: Grow cells on coverslips or in 96-well plates. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[10]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Visualization: Visualize the apoptotic cells (displaying green fluorescence) using a fluorescence microscope.[11]
Conclusion
The experimental data presented in this guide demonstrate that this compound is a potent inducer of apoptosis in various cancer cell lines, with an efficacy comparable to, and in some cases exceeding, that of established VEGFR-2 inhibitors like Sorafenib and Sunitinib. The detailed protocols provided herein should enable researchers to independently validate these findings and further explore the therapeutic potential of this compound. The consistent induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation, underscores the promise of targeting the VEGFR-2 pathway in cancer therapy.
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Video: The TUNEL Assay [jove.com]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vegfr-2-IN-17 and Paclitaxel: A Guide for Researchers
In the landscape of oncology drug development, both targeted therapies and classic cytotoxic agents continue to play crucial roles. This guide provides a detailed comparative analysis of Vegfr-2-IN-17, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and paclitaxel, a widely used microtubule-stabilizing chemotherapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and relevant protocols to inform preclinical research and development decisions.
Introduction
This compound , also identified as Compound 15a, is a small molecule inhibitor that specifically targets the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels. By inhibiting VEGFR-2, this compound aims to disrupt the blood supply to tumors, thereby impeding their growth and metastasis.
Paclitaxel , a natural product derived from the Pacific yew tree, is a cornerstone of chemotherapy regimens for a variety of solid tumors. Its mechanism of action involves the stabilization of microtubules, essential components of the cell's cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
This guide will delve into a side-by-side comparison of these two agents, presenting their distinct and overlapping functionalities based on available experimental evidence.
Mechanism of Action
This compound: Targeting Angiogenesis
This compound functions by inhibiting the kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][2] this compound blocks the phosphorylation of VEGFR-2, thereby inhibiting these downstream signaling pathways.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Paclitaxel: Disrupting Microtubule Dynamics
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[3][4] This disruption of the normal dynamic instability of microtubules is critical for several cellular processes, most notably mitosis. The stabilized, non-functional microtubules lead to the formation of abnormal mitotic spindles, causing cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Paclitaxel's Effect on Microtubule Dynamics
Caption: Paclitaxel's mechanism of action on microtubule stabilization.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and paclitaxel. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
In Vitro Efficacy: IC50 Values
| Compound | Target/Assay | Cell Line | IC50 Value | Citation |
| This compound (Compound 15a) | VEGFR-2 Kinase Assay | - | 67.25 nM | [5][6][7][8] |
| Paclitaxel | Cytotoxicity (MTT/MTS Assay) | MDA-MB-231 (Breast) | ~2.5 - 7.5 nM (24h) | [6][9][10] |
| Cytotoxicity (Clonogenic Assay) | Various Human Tumor Lines | 2.5 - 7.5 nM (24h) | [6] | |
| Cytotoxicity (MTS Assay) | SK-BR-3 (Breast) | Varies by study | [5][9] | |
| Cytotoxicity (MTS Assay) | T-47D (Breast) | Varies by study | [5][9] | |
| Cytotoxicity (MTT Assay) | 4T1 (Murine Breast) | Varies by study | [7] |
Note: IC50 values for paclitaxel can vary significantly depending on the cell line, assay type, and exposure time.
In Vivo Efficacy: Tumor Growth Inhibition
A study on a dual VEGFR-2 and tubulin inhibitor, herein referred to as "Compound 17" (a distinct molecule from this compound), provides a direct in vivo comparison with paclitaxel in a human breast cancer xenograft model (MDA-MB-435LM2). While not this compound, this data offers valuable insight into the potential of dual-targeting agents.
| Treatment Group | Tumor Growth Inhibition (T/C%)* | Average % Body Weight Change | Citation |
| Vehicle | - | +3.8 | [4] |
| Compound 17 | 28 | +3.1 | [4] |
| Paclitaxel | 78 | +2.8 | [4] |
*T/C% (Treatment/Control %) is the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100. A lower T/C% indicates greater antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
MTT Assay Workflow
Caption: A generalized workflow for performing an MTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell or tissue extract, which is essential for studying the effects of compounds on signaling pathways.
Protocol Steps:
-
Protein Extraction: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-VEGFR-2, anti-β-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.
Protocol Steps:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MDA-MB-435LM2) and inject a suspension of cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound, paclitaxel).
-
Compound Administration: Administer the compounds according to the desired schedule and route (e.g., oral gavage for this compound, intravenous injection for paclitaxel).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed by immunohistochemistry or western blotting.
Comparative Discussion
This compound and paclitaxel represent two distinct strategies in cancer therapy. This compound is a targeted agent designed to inhibit a specific molecular pathway critical for tumor angiogenesis. Its efficacy is therefore dependent on the tumor's reliance on VEGF-mediated signaling for its growth and vascularization. In contrast, paclitaxel is a broad-spectrum cytotoxic agent that targets a fundamental cellular process—microtubule dynamics—making it effective against a wide range of rapidly proliferating cancers.
The in vitro data indicates that paclitaxel is potent in the low nanomolar range against various cancer cell lines. This compound also demonstrates high potency against its target kinase, VEGFR-2, with an IC50 of 67.25 nM.[5][6][7][8]
The in vivo data for the dual VEGFR-2 and tubulin inhibitor "Compound 17" suggests that targeting both angiogenesis and microtubule dynamics simultaneously can be a highly effective strategy, showing superior tumor growth inhibition compared to paclitaxel in the studied model.[4] This highlights a potential advantage of multi-targeted agents or combination therapies. While this data is not directly for this compound, it provides a rationale for exploring the combination of VEGFR-2 inhibition with microtubule-targeting agents.
Conclusion
Both this compound and paclitaxel are valuable tools in the arsenal against cancer. This compound offers a targeted approach with the potential for a more favorable side-effect profile by specifically inhibiting tumor angiogenesis. Paclitaxel remains a highly effective cytotoxic agent with a broad range of applications.
For researchers and drug developers, the choice between these agents or their potential combination will depend on the specific cancer type, its molecular characteristics (e.g., VEGF dependency), and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for conducting further preclinical evaluations to elucidate the full potential of these and other novel anticancer compounds. Future studies directly comparing the in vivo efficacy of this compound with paclitaxel are warranted to provide a more definitive assessment of their relative therapeutic potential.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Confirming Target Engagement of Vegfr-2-IN-17 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of Vegfr-2-IN-17, a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. We will delve into the performance of this compound in comparison to other established VEGFR-2 inhibitors, supported by experimental data. Detailed protocols for key assays are provided to facilitate the replication of these findings.
Introduction to VEGFR-2 and Target Engagement
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Its role in tumor growth and metastasis has made it a prime target for anti-cancer therapies.[1][2][3] this compound is a novel compound designed to inhibit the kinase activity of VEGFR-2. Confirming that a compound like this compound directly interacts with and inhibits its intended target within a cellular context is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in the observed biological effects.
This guide will explore and compare three primary methods for confirming VEGFR-2 target engagement:
-
VEGFR-2 Kinase Activity Assay: Directly measures the enzymatic activity of VEGFR-2 and its inhibition by a compound.
-
Western Blotting for Phosphorylated VEGFR-2 (pVEGFR2): Assesses the phosphorylation status of VEGFR-2 in cells, a direct downstream indicator of its activation.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of VEGFR-2 upon compound binding in a cellular environment.
We will present data for this compound and compare its performance with well-established VEGFR-2 inhibitors such as Sorafenib and Sunitinib.
Data Presentation: Quantitative Comparison of VEGFR-2 Inhibitors
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that a direct, head-to-head comparison is most accurate when conducted within the same study under identical experimental conditions.
Table 1: Direct Comparison of this compound (Compound 15a) and Sorafenib
| Compound | VEGFR-2 Kinase IC50 (nM) | Anti-proliferative IC50 (µM) - HepG2 | Anti-proliferative IC50 (µM) - PC3 | Anti-proliferative IC50 (µM) - MCF-7 |
| This compound (15a) | 60.00 | 34.59 | 30.28 | 47.10 |
| Sorafenib | 54.00 | 14.10 | 12.33 | 10.75 |
Data for Table 1 is sourced from Abdallah AE, et al. J Enzyme Inhib Med Chem. 2022 Dec;37(1):573-591.[1]
Table 2: Comparative IC50 Values of Other Clinically Relevant VEGFR-2 Inhibitors (for reference)
| Compound | VEGFR-2 Kinase IC50 (nM) |
| Sunitinib | 10 |
| Axitinib | 0.2 |
| Pazopanib | 30 |
Note: The data in Table 2 is compiled from various sources and should be used for contextual reference only, as experimental conditions may differ.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
VEGFR-2 Kinase Activity Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phosphorylated VEGFR-2 (pVEGFR2)
This method assesses the level of VEGFR-2 autophosphorylation in cells upon stimulation with VEGF and treatment with an inhibitor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A (vascular endothelial growth factor A)
-
Test compounds (this compound, Sorafenib) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pVEGFR2 (e.g., Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pVEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 or a housekeeping protein like GAPDH.
Cellular Thermal Shift Assay (CETSA) for VEGFR-2
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. This method provides direct evidence of target engagement in a physiological context.
Materials:
-
HUVECs or other suitable cell line
-
Test compounds (this compound, Sorafenib) dissolved in DMSO
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting materials (as described above)
Procedure:
-
Culture cells to a high density and treat with the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and resuspend them in PBS containing the same concentration of the compound or DMSO.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. A no-heat control (37°C) should be included.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the amount of soluble VEGFR-2 by Western blotting, as described in the previous protocol, using an antibody against total VEGFR-2.
-
Plot the amount of soluble VEGFR-2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow.
Caption: Method Comparison.
References
Comparative Analysis of VEGFR-2 Inhibitor Activity: A Cross-Laboratory Perspective
While a specific cross-laboratory validation of "Vegfr-2-IN-17" activity is not publicly available, this guide provides a comparative overview of the activity of several prominent VEGFR-2 inhibitors, drawing upon data from various research publications. This analysis is intended to offer researchers, scientists, and drug development professionals a reference for the performance of different VEGFR-2 targeted compounds and the methodologies used for their evaluation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, VEGFR-2 has become a significant target for the development of anticancer therapies.[2][3] This guide summarizes the inhibitory activities of several small molecule inhibitors against VEGFR-2 and various cancer cell lines, and details the experimental protocols employed in these studies.
In Vitro Inhibitory Activity of Selected VEGFR-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table consolidates IC50 values for several VEGFR-2 inhibitors from different studies, highlighting the range of activities observed. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
| Compound | VEGFR-2 IC50 (nM) | Cell Line 1 (Cancer Type) | IC50 (µM) | Cell Line 2 (Cancer Type) | IC50 (µM) | Reference Compound |
| Sorafenib | 41 | Not Specified | - | Not Specified | - | - |
| Compound 16 | 36.8 - 4090 | HT-29 (Colon) | 1.76 | MCF-7 (Breast) | 7.28 | Vandetanib |
| Compound 17 | 36.8 - 4090 | Not Specified | - | Not Specified | - | Vandetanib |
| Compound 19 | 103 | Not Specified | - | Not Specified | - | - |
| Compound 20 | 50 | Not Specified | - | Not Specified | - | Compound 1 |
| Compound 21 | 80 | Not Specified | - | Not Specified | - | Compound 1 |
| Compound 22 | 163 | Not Specified | - | Not Specified | - | Compound 1 |
| Compound 23 | 152 | Not Specified | - | Not Specified | - | Compound 1 |
| Compound 24 | 178 | Not Specified | - | Not Specified | - | Compound 1 |
| Compound 28 | 2.9 | Not Specified | - | Not Specified | - | Compound 27 |
| Compound 36a | 1154 | MCF-7 (Breast) | 1.963 | MDA-MB-231 (Breast) | 3.48 | Sorafenib |
| Compound 46f | 81 | HepG2 (Liver) | 7.10 | HCT-116 (Colon) | 11.19 | - |
| Compound 49a | 116 | HepG2 (Liver) | 2 | Caco-2 (Colon) | 10 | - |
| Compound 11 | 190 | A549 (Lung) | 10.61 | HepG-2 (Liver) | 9.52 | Sorafenib |
| Compound 16 (Alsaif et al.) | 3.4 | MCF-7 (Breast) | 8.2 | Not Specified | - | Sorafenib |
| Compound 17 (El-Adl et al.) | 1090 | HCT-116 (Colon) | - | HepG-2 (Liver) | - | Sorafenib |
| Compound 18 (El-Adl et al.) | 1190 | HCT-116 (Colon) | - | HepG-2 (Liver) | - | Sorafenib |
| Compound 7 (Eissa et al.) | 340 | HepG-2 (Liver) | - | MCF-7 (Breast) | - | Sorafenib |
| Compound 6 (Abd El Hadi et al.) | 12.1 | Not Specified | - | Not Specified | - | Sorafenib |
| Compound 114a | 4.1 | MKN45 (Gastric) | 0.0012 | EBC-1 (Lung) | 0.0091 | Foretinib, Cabozantinib |
| Compound 118f | 34 | Not Specified | 6.11 - 18.01 | Not Specified | - | Sorafenib |
| Compound 146a | 0.75 | HUVEC (Normal) | - | Not Specified | - | Sorafenib, Staurosporine |
| Compound 146b | 0.92 | Not Specified | - | Not Specified | - | Sorafenib, Staurosporine |
Experimental Protocols
The accurate determination of inhibitor potency relies on standardized and well-documented experimental protocols. Below are outlines of common methodologies used in the cited studies for evaluating VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The inhibitor, at various concentrations, is pre-incubated with the VEGFR-2 enzyme in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.[3]
-
Cell-Based Proliferation Assays
These assays assess the effect of the inhibitor on the proliferation and viability of cancer cell lines that may be dependent on VEGFR-2 signaling.
-
Cell Lines : Various human cancer cell lines (e.g., A549, HepG-2, Caco-2, MCF-7) are used.[3] Human Umbilical Vein Endothelial Cells (HUVECs) are also commonly used as they are a primary cell type involved in angiogenesis.[4]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, SRB, or CellTiter-Glo®.
-
The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated.
-
IC50 values are determined from the dose-response curves.[3]
-
Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Simplified VEGFR-2 signaling cascade.
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling pathways.[5][6][7] These pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and Src-FAK cascades, regulate crucial cellular processes such as proliferation, survival, and migration, all of which are hallmarks of angiogenesis.[5][8][9]
Caption: General workflow for VEGFR-2 inhibitor evaluation.
The evaluation of potential VEGFR-2 inhibitors typically follows a structured workflow. It begins with the synthesis and initial screening of compounds, followed by in vitro kinase assays to determine direct enzymatic inhibition. Promising candidates are then tested in cell-based assays to assess their effects on cell proliferation and apoptosis.[3] The most potent compounds from these assays are often advanced to in vivo animal models to evaluate their efficacy and safety before being considered for further development.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of VEGFR-2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Notice: The specific compound "Vegfr-2-IN-17" is not readily identifiable in publicly available scientific literature. Therefore, this guide provides a broader comparative overview of the synergistic effects of well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, focusing on their combination with other therapeutic agents. The principles, experimental data, and protocols presented herein are intended to serve as a valuable resource for assessing the synergistic potential of novel or existing VEGFR-2 targeted therapies.
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role.[1] Inhibition of the VEGF/VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.[2][3] Combining VEGFR-2 inhibitors with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, can lead to synergistic effects, enhancing anti-tumor efficacy and potentially overcoming resistance.[2][3][4][5]
This guide compares the performance of representative VEGFR-2 inhibitors in combination therapies, supported by experimental data, and provides detailed methodologies for key experiments.
Quantitative Data on Synergistic Effects
The following tables summarize quantitative data from preclinical studies assessing the synergistic effects of combining VEGFR-2 inhibitors.
Table 1: Synergistic Effects of Lenvatinib and Regorafenib on Breast Cancer Cell Lines
| Cell Line | Drug Combination (Concentration) | Effect | Metric | Result | Reference |
| MCF-7 | Lenvatinib (10 µM) + Regorafenib (1 µM) | Synergistic anti-proliferative effect | Combination Index (CI) | CI < 1 | [6][7] |
| MDA-MB-231 | Lenvatinib (Higher concentrations) + Regorafenib | Synergistic anti-proliferative effect | Combination Index (CI) | CI < 1 | [6][7] |
| MCF-7 | Lenvatinib (10 µM) + Regorafenib (1 µM) | Decreased expression of survivin | Western Blot | Marked decrease compared to single agents | [7][8] |
| MDA-MB-231 | Lenvatinib + Regorafenib | Inhibition of angiogenesis | Tube Formation Assay | Stronger inhibition than individual drugs | [9] |
| MCF-7 & MDA-MB-231 | Lenvatinib + Regorafenib | Inhibition of cell migration | Scratch Test | Significant prevention of migration | [10] |
Table 2: Synergistic Effects of VEGFR-2 and EGFR Inhibition in Xenograft Models
| Cancer Model | Drug Combination | Effect | Metric | Combination Index (CI) | P-value | Reference |
| BxPC-3 (Pancreatic) | Cetuximab (anti-EGFR) + DC101 (anti-VEGFR-2) | Synergistic tumor growth inhibition | Isobologram Analysis | 0.1 | < 0.01 | [11] |
| GEO (Colon) | Cetuximab (anti-EGFR) + DC101 (anti-VEGFR-2) | Synergistic tumor growth inhibition | Isobologram Analysis | 0.1 | < 0.01 | [11] |
Table 3: Clinical Benefit of Combining VEGFR Inhibitors with Chemotherapy
| Patient Cohort | Combination | Metric | Odds Ratio (OR) with VEGFRi | Odds Ratio (OR) without VEGFRi | P-interaction | Reference |
| Phase I (n=1,498) | VEGFR inhibitors + Chemotherapy | Clinical Benefit | 1.6 | 0.4 | 0.02 | [2][12] |
| Phase I (n=1,498) | VEGFR inhibitors + Antimetabolites | Clinical Benefit | 2.7 | 0.2 | 0.004 | [2][12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the assessment of synergistic effects.
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of immune checkpoint blockade and anti-angiogenesis in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Immune Checkpoint Inhibitors with Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Anti-Angiogenic Effect of Combined VEGFR Kinase Inhibitors, Lenvatinib, and Regorafenib: A Therapeutic Potential for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergy between VEGF/VEGFR inhibitors and chemotherapy agents in the phase I clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Vegfr-2-IN-17
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Vegfr-2-IN-17, a potent VEGFR-2 inhibitor used in antitumor research. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Core Safety and Hazard Information
Hazard Statement Summary for Structurally Similar Compounds:
| Hazard Statement | Classification | Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. |
| | | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
Proper disposal of this compound, and its contaminated materials, is crucial to prevent environmental contamination and ensure workplace safety.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials, until they are collected for disposal.
5. Final Disposal:
-
The final step for disposal is to transfer the waste to an approved waste disposal plant.[1] This should be handled by your institution's EHS department or a licensed hazardous waste disposal company. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Visualizing Key Processes
To further clarify the context of this compound's use and disposal, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow involving a chemical inhibitor, from preparation to disposal.
References
Personal protective equipment for handling Vegfr-2-IN-17
This guide provides crucial safety and logistical information for handling Vegfr-2-IN-17, a potent VEGFR-2 inhibitor used in research. The following procedures are based on established laboratory safety protocols and data from a closely related compound, VEGFR2-IN-1, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should always consult their institution's safety guidelines and perform a risk assessment before handling any new chemical.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. |
| Hand Protection | Gloves | Nitrile gloves. Consider double-gloving for added protection.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat.[2] |
| Respiratory | Fume Hood | Always handle the compound within a certified chemical fume hood. |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
-
Use appropriate tools (e.g., chemical-resistant spatula) for weighing and transferring the compound.
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the weighed compound slowly to prevent splashing.
-
If the solvent is volatile, ensure the process is performed in a well-ventilated fume hood.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
-
Avoid skin and eye contact at all times.[3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[3]
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are typically -20°C for the powder and -80°C for solutions in solvent.[3]
Spill and Disposal Plan
A clear plan for managing spills and waste is critical for laboratory safety and environmental protection.
1. Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the spill is large or the powder is airborne.
-
For small powder spills, gently cover with an absorbent material to prevent it from becoming airborne, then carefully sweep it into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
2. Waste Disposal:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in accordance with local, state, and federal regulations for chemical waste.[3]
-
Do not dispose of this compound or its solutions down the drain.[3] It is considered very toxic to aquatic life with long-lasting effects.[3]
-
Collect all chemical waste in a properly labeled, sealed container for pickup by your institution's environmental health and safety department.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
